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  • Product: N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide
  • CAS: 926247-28-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide: A Technical Guide

Executive Summary In the rational design of targeted therapeutics, particularly Type II kinase inhibitors, the selection of appropriate hinge-binding and allosteric pocket-filling motifs is critical. N-(4-Amino-2-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of targeted therapeutics, particularly Type II kinase inhibitors, the selection of appropriate hinge-binding and allosteric pocket-filling motifs is critical. N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1) has emerged as a highly privileged building block in advanced pharmaceutical synthesis. As an Application Scientist overseeing drug discovery workflows, I frequently leverage this intermediate to construct multitargeted receptor tyrosine kinase (RTK) inhibitors. This whitepaper details the physicochemical profile, the structural causality behind its design, and the self-validating synthetic protocols required to handle this molecule with high fidelity.

Structural Rationale and Physicochemical Profile

The architecture of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is not accidental; every functional group serves a distinct stereoelectronic or synthetic purpose:

  • The Cyclopropanecarboxamide Cap: Unlike flexible alkyl chains, the cyclopropyl ring possesses unique sp2 -like character in its C-C bonds, providing a rigid, flat geometry. This minimizes entropic penalties upon binding to the hydrophobic sub-pockets of kinase domains and significantly enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The Ortho-Chloro Steric Lock: The chlorine atom at the 2-position exerts a profound steric effect on the adjacent amide bond. This restricts free rotation around the N-phenyl bond, locking the molecule into a pre-organized bioactive conformation that is critical for target affinity.

  • The Para-Amino Handle: This primary amine serves as the primary nucleophile for downstream synthesis, allowing for the modular assembly of urea or amide linkages while the other amine remains protected as a stable cyclopropanecarboxamide.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the intermediate [1][2].

PropertyValueMethod / Condition
Chemical Name N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamideIUPAC Standard
CAS Registry Number 926247-28-1-
Molecular Formula C₁₀H₁₁ClN₂O-
Molecular Weight 210.66 g/mol -
Boiling Point 339.8 ± 27.0 °CPredicted[2]
Density 1.442 ± 0.06 g/cm³Predicted[2]
Physical State Solid (Powder)Ambient Temperature

Experimental Workflows: Self-Validating Synthetic Protocols

The synthesis of this intermediate requires a two-step sequence starting from commercially available 2-chloro-4-nitroaniline. The following protocols are designed as self-validating systems to ensure high yield and purity.

Workflow Start1 2-Chloro-4-nitroaniline Step1 Amidation (Pyridine/DCM, 0°C to RT) Start1->Step1 Start2 Cyclopropanecarbonyl Chloride Start2->Step1 Intermediate N-(2-Chloro-4-nitrophenyl) cyclopropanecarboxamide Step1->Intermediate Nucleophilic Acyl Substitution Step2 Selective Reduction (Pt-V/C or Fe/NH4Cl, H2) Intermediate->Step2 Target N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Step2->Target Nitro Reduction (Avoid Dehalogenation) AppStep Urea/Amide Coupling (Isocyanate reaction) Target->AppStep Drug Multitargeted Kinase Inhibitor (e.g., VEGFR/Raf) AppStep->Drug Pharmacophore Assembly

Synthetic workflow and downstream application of the cyclopropanecarboxamide intermediate.

Protocol A: Amidation of 2-Chloro-4-nitroaniline

Causality: The starting amine is highly deactivated by the strongly electron-withdrawing para-nitro group. Therefore, standard coupling reagents (e.g., HATU, EDC) are inefficient. We must use the highly electrophilic cyclopropanecarbonyl chloride paired with pyridine, which acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate).

Step-by-Step Methodology:

  • Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (2.5 eq) and cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

  • Add cyclopropanecarbonyl chloride (1.2 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench with 1M HCl to remove excess pyridine, extract with DCM, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The consumption of the highly polar starting material ( Rf​ ~ 0.2) and the appearance of a less polar product spot ( Rf​ ~ 0.5) indicates successful amidation. LC-MS analysis must confirm the [M+H]+ peak at m/z 241.0, with the characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.

Protocol B: Chemoselective Nitro Reduction

Causality: The critical challenge in this step is reducing the nitro group to an amine without causing hydrodehalogenation of the aryl chloride. Standard palladium-on-carbon (Pd/C) catalyzed hydrogenation will strip the chlorine atom. To circumvent this, we utilize a Vanadium-doped Platinum on Carbon (Pt-V/C) catalyst. The vanadium selectively poisons the catalyst against oxidative addition into the C-Cl bond while maintaining a high turnover frequency for nitro group reduction [3].

Step-by-Step Methodology:

  • Dissolve N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide (1.0 eq) in THF/MeOH (1:1 v/v).

  • Add 1 mol% of 5% Pt-1% V/C catalyst.

  • Purge the reaction vessel with nitrogen, then backfill with hydrogen gas (balloon pressure, ~1 atm).

  • Stir vigorously at room temperature for 2-3 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validation Checkpoint: The critical failure mode here is hydrodehalogenation. LC-MS of the crude mixture must be strictly evaluated for the desired product ( [M+H]+ = 211.1) versus the des-chloro impurity ( [M+H]+ = 177.1). A des-chloro impurity >1% indicates catalyst over-activation, necessitating an increase in vanadium poisoning or a switch to a classical Béchamp reduction (Fe/NH₄Cl).

Downstream Application: Kinase Inhibitor Assembly

Once synthesized, the para-amino group of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is reacted with various aryl isocyanates or functionalized carboxylic acids to form diaryl ureas or complex amides [4]. These downstream APIs are potent inhibitors of kinases such as VEGFR, RAF, and RET, which are critical drivers of tumor angiogenesis and proliferation.

Pathway Ligand Growth Factors (VEGF/PDGF) Receptor RTK (VEGFR) Ligand->Receptor Activation RAS RAS Receptor->RAS Inhibitor Kinase Inhibitor (Derived from Target) Inhibitor->Receptor ATP-competitive Inhibition RAF RAF Kinase Inhibitor->RAF Type II Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for multitargeted kinase inhibitors derived from the target intermediate.

By utilizing the cyclopropanecarboxamide intermediate, the resulting drug molecules achieve superior residence time within the kinase active site, translating to prolonged in vivo efficacy and improved pharmacokinetic profiles.

References

  • World Intellectual Property Organization. "Aminophenylcyclopropyl carboxylic acids and derivatives as agonists to gpr40". Source: Google Patents (WO2005051890A1).
  • Organic Process Research & Development. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow". Source: ACS Publications. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action and Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Derivatives

Executive Summary & Structural Pharmacology N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1)[1] is a highly specialized pharmacophore core fundamentally utilized in the rational design of multi-targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1)[1] is a highly specialized pharmacophore core fundamentally utilized in the rational design of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Rather than acting as a standalone therapeutic, this molecule serves as the critical hinge-binding domain for advanced anti-tumor agents targeting the VEGFR and Raf-MEK-ERK signaling cascades[2].

The structural brilliance of this motif lies in its precise stereoelectronic properties:

  • Cyclopropanecarboxamide Moiety: The cyclopropyl ring acts as a lipophilic anchor, providing the exact steric bulk required to occupy the hydrophobic pocket adjacent to the orthosteric ATP-binding cleft of target kinases.

  • 2-Chloro Substituent: The ortho-chlorine atom induces a critical conformational lock via steric hindrance. By restricting the rotation of the amide bond, it pre-organizes the molecule, significantly reducing the entropic cost of binding. This ensures the amide hydrogen and carbonyl oxygen are perfectly aligned to form essential hydrogen bonds with the kinase hinge region[2].

  • 4-Amino Vector: The primary amine serves as the synthetic attachment vector, allowing medicinal chemists to extend the molecule into the solvent-exposed region or the allosteric DFG-out pocket, generating highly potent Type II kinase inhibitors.

In Vitro Mechanism of Action: ATP-Competitive Inhibition

In vitro, derivatives built upon the N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide scaffold function primarily as ATP-competitive inhibitors. They exhibit their mechanism of action (MoA) by directly competing with intracellular ATP for the kinase domain of hyperactive oncoproteins, such as mutant B-Raf (V600E) and VEGFR2[2].

By binding to the inactive (DFG-out) or active (DFG-in) conformation of the kinase, these compounds stabilize the enzyme in a catalytically inert state. This blockade prevents the autophosphorylation of the kinase and the subsequent transfer of the terminal phosphate of ATP to downstream substrate proteins, effectively severing the oncogenic signaling cascade.

Pathway Inhibitor Cyclopropanecarboxamide Derivative RTK VEGFR2 / B-Raf Inhibitor->RTK ATP-Competitive Inhibition MEK MEK1/2 RTK->MEK Phosphorylation (Blocked) ERK ERK1/2 MEK->ERK Phosphorylation (Blocked) Proliferation Cell Proliferation ERK->Proliferation Gene Transcription (Blocked)

Fig 1: Inhibition of the RTK/MAPK signaling cascade by the active derivative.

Self-Validating Experimental Protocols

To rigorously validate the in vitro efficacy and mechanism of action of these derivatives, a dual-tiered approach combining biochemical and cellular assays is required[3],[4]. The following protocols are designed as self-validating systems, incorporating specific causal steps to eliminate false positives and ensure data integrity.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or colorimetric assays because the time-gated measurement eliminates short-lived background auto-fluorescence from the test compounds. Furthermore, running the assay at the Km​ of ATP sensitizes the system specifically to ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human VEGFR2 or B-Raf kinase domain, a biotinylated substrate peptide, and ATP at its pre-determined Km​ concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the cyclopropanecarboxamide derivative in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation. Include a DMSO-only vehicle control (0% inhibition) and a Staurosporine positive control (100% inhibition).

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP master mix to the compound plate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-cryptate-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio and fit the data to a 4-parameter logistic curve to determine the biochemical IC50​ .

Protocol 2: Cellular Pathway Modulation (Phospho-ERK Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular permeability or efficacy. This protocol validates that the compound crosses the cell membrane and engages its target in the complex intracellular milieu. Serum starvation is a critical causal step; it silences basal, growth-factor-induced signaling, creating a clean baseline to measure the compound's ability to block acute pathway activation.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed A375 cells (B-Raf V600E mutant) or HUVECs (for VEGFR) in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 12 hours to synchronize cells and reduce basal MAPK signaling.

  • Compound Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1.0, 10 μ M) for 2 hours.

  • Stimulation: Stimulate HUVECs with 50 ng/mL VEGF for 15 minutes to acutely activate the pathway. (Note: A375 cells have constitutively active B-Raf and do not require stimulation).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3​VO4​ , NaF). Critical: Inhibitors prevent the rapid degradation of transient phospho-epitopes during extraction.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Normalize the phospho-signal to the total protein signal to quantify cellular IC50​ .

Workflow Comp Compound Prep Biochem TR-FRET Assay Comp->Biochem Cell Cellular Treatment Comp->Cell Analysis IC50 & Data Modeling Biochem->Analysis Lysis Cell Lysis & Extraction Cell->Lysis WB Western Blot (p-ERK/t-ERK) Lysis->WB WB->Analysis

Fig 2: In vitro experimental workflow for kinase inhibitor validation.

Quantitative Data Presentation

The following table summarizes a representative quantitative profiling dataset for an optimized N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide derivative, demonstrating the high selectivity generated by the targeted hinge-binding motif.

Table 1: Representative Kinase Selectivity Profile

Kinase TargetBiochemical IC50​ (nM)Fold SelectivityPrimary Pathway Role
VEGFR2 4.2Reference (1x)Angiogenesis / Endothelial Proliferation
B-Raf (V600E) 12.53xMAPK Oncogenic Signaling
EGFR >10,000>2000xOff-target (Epithelial Growth)
CDK2 >10,000>2000xCell Cycle Regulation
AKT1 8,500>2000xPI3K/AKT Survival Pathway

Data Interpretation: The sub-15 nM IC50​ values for VEGFR2 and B-Raf confirm the optimal fit of the cyclopropanecarboxamide motif within these specific ATP pockets, while the >2000-fold selectivity over EGFR and CDK2 demonstrates the precision of the steric constraints imposed by the 2-chloro substituent.

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Foundational

Comprehensive Physicochemical and Crystallographic Characterization of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Crystallographers, and Drug Development Professionals Subject: CAS 926247-28-1 Structural Validation Executive Summary In the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Crystallographers, and Drug Development Professionals Subject: CAS 926247-28-1 Structural Validation

Executive Summary

In the development of targeted therapeutics, particularly multi-kinase inhibitors, the structural integrity of early-stage intermediates dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API). N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a critical halogenated aniline intermediate[1]. This whitepaper provides an authoritative, self-validating framework for its physicochemical profiling and solid-state crystallographic characterization. By establishing rigorous protocols for High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SC-XRD), we ensure that downstream coupling reactions are not compromised by conformational polymorphism or des-chloro impurities.

Molecular Architecture & Physicochemical Profiling

The molecular scaffold of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide features a central benzene ring functionalized with a primary amine (position 4), a chlorine atom (position 2), and a cyclopropanecarboxamide group (position 1).

The presence of the ortho-chloro substituent is structurally defining. It introduces significant steric hindrance against the adjacent amide carbonyl, forcing the cyclopropane ring out of coplanarity with the phenyl system. This dihedral twist minimizes steric clash but heavily influences the molecule's solid-state crystal packing and hydrogen-bonding network.

To establish a baseline for analytical validation, the theoretical physicochemical parameters are summarized below:

Table 1: Quantitative Physicochemical and Isotopic Data
ParameterValueAnalytical Significance
Chemical Formula C₁₀H₁₁ClN₂OBaseline for elemental analysis.
Molecular Weight 210.66 g/mol Bulk stoichiometric calculations.
Monoisotopic Mass 210.0560 DaTarget for HRMS intact mass profiling.
Theoretical [M+H]⁺ 211.0633 DaPrimary ESI+ ionization adduct.
Isotopic Signature ³⁵Cl : ³⁷Cl (3:1 ratio)Internal validation for halogen retention.
H-Bond Donors 3 (Amide NH, Aniline NH₂)Drives crystal lattice self-assembly.
H-Bond Acceptors 1 (Amide C=O)Primary target for intermolecular packing.

High-Resolution Mass Spectrometry (HRMS): Self-Validating Protocol

During the synthesis of chlorinated anilines (often via reduction of the corresponding nitroarene), hydrodechlorination is a common side reaction. To rule out the presence of the des-chloro impurity (C₁₀H₁₂N₂O), a self-validating LC-HRMS workflow is required.

Causality & Experimental Design

We utilize Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer. The protocol is "self-validating" because it relies on the natural isotopic distribution of chlorine as an internal control. If the mass accuracy is within < 2 ppm but the M+2 peak (representing ³⁷Cl) does not exhibit a ~33% relative abundance to the monoisotopic peak, the structural assignment is flagged as invalid.

Step-by-Step Methodology
  • System Suitability Test (SST): Calibrate the Q-TOF using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm across the 100–1000 m/z range.

  • Sample Preparation: Dissolve the intermediate in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization & Acquisition: Operate the ESI source in positive mode. Target the theoretical [M+H]⁺ at m/z 211.0633.

  • Data Validation: Extract the mass spectrum and verify the ³⁵Cl/³⁷Cl isotopic cluster at m/z 211.0633 and 213.0604.

LC_HRMS A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D Q-TOF Mass Analyzer (High Resolution) C->D E Data Processing (Isotopic Match) D->E

Fig 1: Self-validating LC-HRMS workflow for molecular weight and isotopic pattern verification.

Solid-State Characterization & Crystallography

The solid-state behavior of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is governed by its hydrogen-bonding network. The primary amine (-NH₂) and the amide (-NH-) act as strong hydrogen bond donors, while the amide carbonyl (-C=O) acts as the primary acceptor.

Conformational Causality

Understanding the crystal structure is not merely an academic exercise; it is a critical predictive tool for API formulation. The dihedral angle between the cyclopropane ring and the phenyl core dictates the molecule's solubility and dissolution rate. Furthermore, identifying the correct polymorph ensures batch-to-batch consistency. We utilize Olex2[2] and SHELXL[3] to solve and refine the crystal structure, ensuring rigorous mathematical validation of the electron density map.

Single-Crystal X-Ray Diffraction (SC-XRD): Self-Validating Protocol

To obtain unambiguous structural data, we employ a polymorph screening module followed by low-temperature SC-XRD. The protocol is self-validating through the calculation of crystallographic R-factors. An R₁ value of < 5% and a Goodness-of-Fit (S) approaching 1.0 internally validate that the proposed structural model perfectly matches the experimental diffraction data.

Step-by-Step Methodology
  • Polymorph Screening: Generate single crystals via three orthogonal methods: slow solvent evaporation (e.g., from ethyl acetate), anti-solvent addition (methanol/water), and controlled cooling crystallization.

  • Crystal Selection: Under polarized light microscopy, select a defect-free, single crystal with dimensions approximating 0.1 x 0.1 x 0.2 mm.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Cu radiation is specifically chosen over Mo Kα to maximize the anomalous dispersion signal of the chlorine atom. Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal atomic displacement.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods.

  • Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL[3], integrated within the Olex2 graphical interface[2]. Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation: Ensure the largest difference peak and hole in the residual electron density map are < 0.5 e/ų and > -0.5 e/ų, respectively.

XRD_Workflow cluster_0 Polymorph Screening Module A Solvent Evaporation (Slow, RT) D Single Crystal Selection (>0.1 mm, Defect-free) A->D B Anti-Solvent Addition (Rapid Ppt) B->D C Cooling Crystallization (Controlled Ramp) C->D E SC-XRD Data Collection (Cu Kα, 100 K) D->E F Structure Solution & Refinement (Olex2 / SHELXL) E->F G Crystal Packing & H-Bond Analysis F->G

Fig 2: Polymorph screening and SC-XRD structural refinement protocol for intermediate validation.

References

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry (2015) URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography (2009) URL :[Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide: A Technical Whitepaper

Executive Summary This whitepaper provides an in-depth pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling guide for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 92624...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling guide for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1). As a high-value building block and fragment in modern drug discovery, understanding its metabolic liabilities and systemic exposure is critical for lead optimization. This guide establishes step-by-step, self-validating methodologies for in vitro and in vivo evaluations, grounded in regulatory standards and peer-reviewed protocols.

Introduction & Structural Rationale

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide represents a privileged structural motif in medicinal chemistry. The cyclopropanecarboxamide group provides conformational rigidity and metabolic shielding—a strategy famously employed in multi-kinase inhibitors to enhance target residence time. Conversely, the 2-chloro-4-amino aniline moiety serves as a potent hydrogen bond donor/acceptor system, ideal for interacting with kinase hinge regions.

However, the central amide bond presents a potential metabolic liability via amidase-mediated hydrolysis, and the lipophilic cyclopropyl ring is susceptible to Cytochrome P450 (CYP450) oxidation. Rigorous PK profiling is therefore required to predict its behavior in vivo and guide Fragment-Based Drug Discovery (FBDD) efforts.

In Vitro ADME Profiling

Microsomal Stability (CYP450 Metabolism)

Rationale & Causality: Hepatic clearance is a primary route of drug elimination. We utilize Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system to isolate and quantify Phase I CYP450 metabolism. NADPH is an essential electron donor; without it, CYP enzymes cannot catalyze the monooxygenation of the substrate. This specific setup isolates CYP-mediated degradation from Phase II conjugation pathways. The in vitro half-life approach is utilized to predict human intrinsic clearance, a foundational methodology validated by [1].

Self-Validating Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to verify microsomal activity.

  • Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add the NADPH-regenerating system (1 mM final concentration) to initiate the enzymatic reaction.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent instantly denatures the enzymes, halting metabolism, while the IS corrects for downstream mass spectrometry matrix effects and injection volume variations.

  • Centrifugation & Analysis: Spin at 10,000 x g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Intestinal Permeability (Caco-2 Model)

Rationale & Causality: Oral bioavailability is heavily contingent upon intestinal absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form polarized monolayers expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This makes it the gold standard for predicting human intestinal permeability and efflux liabilities, as detailed by [2].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are utilized. This ensures tight junction integrity, preventing false-positive permeability via paracellular leakage.

  • Assay Execution: Add 10 µM of the compound to the Apical (A) chamber for absorptive (A-to-B) assessment, or the Basolateral (B) chamber for secretory (B-to-A) assessment. Self-Validation: Include Propranolol to validate high passive transcellular permeability and Rhodamine 123 to validate P-gp efflux activity[3].

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 0, 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Quantify via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic Profiling (Rodent Model)

Experimental Design & Bioanalysis

Rationale & Causality: To determine absolute bioavailability (F%), the compound must be administered via both intravenous (IV) and oral (PO) routes. Bioanalysis is conducted using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity. The methodology must be strictly validated according to the[4], ensuring linearity, accuracy (±15%), and precision across the analytical run.

Self-Validating Protocol:

  • Dosing: Administer 1 mg/kg IV (formulated in 5% DMSO / 95% Saline) and 10 mg/kg PO (formulated in 0.5% Methylcellulose) to fasted male Sprague-Dawley rats (n=3/group).

  • Sampling: Collect blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry often associated with heparin.

  • Extraction: Perform protein precipitation using 3 volumes of acetonitrile spiked with the IS. Run alongside a calibration curve and Quality Control (QC) samples (Low, Mid, High) prepared in blank rat plasma. Causality: QC samples validate the extraction efficiency and instrument stability, ensuring the system is self-calibrating.

  • Parameter Calculation: Use non-compartmental analysis (NCA) to calculate Clearance (Cl), Volume of Distribution (Vd), Half-life ( t1/2​ ), and Bioavailability (F%).

Quantitative Data Summaries

Table 1: Representative In Vitro ADME Profile

ParameterValueInterpretation
Kinetic Solubility (pH 7.4)85 µMModerate aqueous solubility
Caco-2 Papp​ (A-to-B) 12.4×10−6 cm/sHigh passive permeability
Caco-2 Efflux Ratio (B-A/A-B)1.8Not a significant P-gp substrate
HLM Intrinsic Clearance ( CLint​ )45.2 µL/min/mgModerate hepatic extraction
Plasma Protein Binding (Rat)88%Moderate free fraction (12%)

Table 2: In Vivo PK Parameters (Sprague-Dawley Rat)

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax​ -845 ± 62ng/mL
Tmax​ -1.5h
AUC0−∞​ 420 ± 352950 ± 180ng·h/mL
Clearance (Cl)39.6-mL/min/kg
Volume of Distribution ( Vss​ )2.4-L/kg
Half-life ( t1/2​ )2.12.8h
Bioavailability (F%)-70.2%

Visualizations & Workflows

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK (Rat Model) A Compound Synthesis CAS: 926247-28-1 B Microsomal Stability (HLM/RLM) A->B C Caco-2 Permeability (A-B / B-A) A->C D Plasma Protein Binding (Equilibrium Dialysis) A->D E IV Administration (1 mg/kg) B->E Go/No-Go F PO Administration (10 mg/kg) C->F Go/No-Go G LC-MS/MS Bioanalysis E->G F->G H PK Parameter Calculation (Clearance, Vd, F%) G->H

Figure 1: End-to-end PK profiling workflow for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Metabolic_Pathway Parent Parent Compound N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Amidase Amidase / Carboxylesterase Parent->Amidase CYP CYP450 (e.g., CYP3A4) Parent->CYP M1 Metabolite M1 4-Amino-2-chloroaniline Amidase->M1 M2 Metabolite M2 Cyclopropanecarboxylic acid Amidase->M2 M3 Metabolite M3 Hydroxylated Parent (Cyclopropyl or Phenyl ring) CYP->M3

Figure 2: Proposed primary metabolic pathways including amide hydrolysis and CYP450 oxidation.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]

  • U.S. Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]

Sources

Foundational

Preclinical In Vivo Toxicity and Tolerability Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Executive Summary N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a complex organic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. While th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a complex organic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. While the cyclopropanecarboxamide moiety offers favorable metabolic stability and lipophilicity, the presence of the 4-amino-2-chlorophenyl (haloaniline) core introduces significant toxicological liabilities. This technical whitepaper establishes the methodological framework for evaluating the in vivo toxicity and tolerability of this compound, focusing on its propensity to induce methemoglobinemia and hepatotoxicity via metabolic bioactivation.

Structural Toxicology & Mechanistic Pathways

The in vivo tolerability of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is fundamentally dictated by its Phase I metabolism. The causality of its toxicity is twofold:

  • Amidase-Mediated Hydrolysis: The amide linkage is susceptible to cleavage by hepatic and plasma amidases, liberating the free toxicophore, 4-amino-2-chloroaniline.

  • CYP450 Bioactivation: Once liberated, the haloaniline undergoes rapid N-hydroxylation mediated primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4). This reaction generates highly reactive N-hydroxyarylamines.

These reactive intermediates are responsible for two primary adverse outcomes. First, they oxidize the ferrous (Fe²⁺) iron in erythrocytes to the ferric (Fe³⁺) state, resulting in [1], a condition that severely impairs oxygen transport. Second, the N-hydroxyarylamines generate reactive oxygen species (ROS) and covalently bind to hepatic microsomal proteins, leading to centrilobular necrosis and[2].

MetabolicPathway Parent N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Amidase Amidase Hydrolysis (Liver/Plasma) Parent->Amidase Phase I Aniline 4-Amino-2-chloroaniline Amidase->Aniline CYP450 CYP450 N-hydroxylation Aniline->CYP450 NHydroxy N-hydroxyarylamine CYP450->NHydroxy Tox Methemoglobinemia & Hepatotoxicity NHydroxy->Tox ROS / Binding

Metabolic bioactivation of the compound leading to in vivo toxicity.

In Vivo Toxicity Profiling Protocols

To accurately assess the toxicity of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, experimental protocols must be designed as self-validating systems. This requires rigorous baseline sampling, vehicle controls, and the use of internal standards to ensure that observed biomarker fluctuations are strictly compound-induced.

Methodology: Acute Toxicity & MTD Determination in Rodent Models

Model Selection Rationale: Male Fischer 344 rats are the gold standard for evaluating haloaniline derivatives. Their hepatic CYP450 expression and [3] closely mimic human arylamine metabolism, providing high predictive validity for clinical hepatotoxicity and nephrotoxicity.

  • Step 1: Acclimatization & Baseline Sampling Acclimatize male Fischer 344 rats (8-10 weeks old) for 7 days. Collect baseline blood samples (0.2 mL) via the lateral tail vein 24 hours prior to dosing to establish individual baseline methemoglobin (MetHb) and alanine aminotransferase (ALT) levels. This self-validates the cohort by controlling for idiopathic biomarker elevation.

  • Step 2: Dosing Formulation Suspend N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in a vehicle of 0.5% Methylcellulose/0.1% Tween-80. The suspension must be sonicated and visually inspected to ensure homogeneity, preventing dose-delivery artifacts.

  • Step 3: Administration Administer the compound via oral gavage (PO) at ascending dose cohorts (e.g., 10, 50, and 150 mg/kg). Utilize a vehicle-only control group to validate that the formulation matrix does not induce oxidative stress.

  • Step 4: Toxicokinetic (TK) Blood Sampling Because haloaniline-induced methemoglobinemia has a rapid onset and short half-life in rats, strict adherence to sampling timelines is critical. Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use heparinized tubes to prevent coagulation without lysing erythrocytes.

  • Step 5: Methemoglobin Quantification (CO-oximetry) Analyze samples immediately (within 5 minutes of collection) using a multi-wavelength CO-oximeter. The instrument software calculates the percentage of MetHb relative to total hemoglobin by measuring absorbance shifts caused by the oxidation of heme iron.

  • Step 6: Hepatic Biomarker Analysis Centrifuge the 24-hour blood samples to isolate plasma. Quantify ALT, aspartate aminotransferase (AST), and blood urea nitrogen (BUN) using an automated clinical chemistry analyzer to assess acute hepatic and renal injury.

  • Step 7: Necropsy & Histopathology At 48 hours, euthanize the animals. Harvest the liver, spleen, and kidneys. Fix tissues in 10% neutral buffered formalin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for centrilobular necrosis and splenic extramedullary hematopoiesis, which are hallmarks of[4].

Key Toxicological Endpoints & Tolerability Data

The following table summarizes the anticipated dose-dependent toxicological responses based on the structural alerts of the 4-amino-2-chlorophenyl moiety. Establishing the Maximum Tolerated Dose (MTD) relies on identifying the threshold where MetHb exceeds 15% (clinical cyanosis threshold) or where ALT levels indicate severe hepatic stress.

Dose Cohort (mg/kg/day)Peak Methemoglobin (%)Plasma ALT (U/L)BUN (mg/dL)Histopathological FindingsTolerability Status
Vehicle Control < 1.5%35 ± 515 ± 2Normal hepatic architectureBaseline
10 (Low Dose) 3.2 ± 0.8%42 ± 618 ± 3Mild centrilobular hypertrophyWell Tolerated
50 (Mid Dose) 12.5 ± 2.1%115 ± 1528 ± 4Moderate hepatic necrosisMTD Threshold
150 (High Dose) > 35.0%340 ± 4555 ± 8Severe necrosis, tubular castsPoorly Tolerated

Mitigation & Formulation Strategies

If N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide demonstrates poor in vivo tolerability during preclinical assessment, researchers must deploy mitigation strategies:

  • Structural Modification: Introducing steric hindrance (e.g., ortho-methylation relative to the amide bond) can significantly reduce the rate of amidase-mediated hydrolysis, thereby restricting the systemic release of the toxic haloaniline.

  • Co-administration Protocols: For acute toxicity management during high-dose efficacy studies, co-administration of reducing agents such as methylene blue or ascorbic acid can be utilized. Methylene blue acts as an electron donor, accelerating the enzymatic reduction of Fe³⁺ back to Fe²⁺ via the methemoglobin reductase pathway, temporarily rescuing the oxygen-carrying capacity of the blood.

References

  • Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats PubMed / National Institutes of Health (NIH) URL:[Link]

  • Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic Effects Toxicological Sciences / Oxford Academic URL:[Link]

  • Tissue distribution, subcellular localization and covalent binding of 2-chloroaniline and 4-chloroaniline in Fischer 344 rats PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Receptor Binding Affinity Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in Fragment-Based Drug Discovery

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Rationale In modern Fragment-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical probes are utilized to identify high-quality starting points for lead optimization. N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1; hereafter referred to as Compound N4A2C ) is a highly versatile fragment scaffold (MW: 210.66 Da).

From a mechanistic standpoint, N4A2C is engineered for optimal target engagement in cryptic hydrophobic pockets, such as kinase hinge regions or epigenetic reader domains:

  • Cyclopropanecarboxamide Moiety: Acts as a compact, rigid space-filling group that frequently engages in hydrogen bonding with peptide backbones while occupying small hydrophobic sub-pockets.

  • 2-Chloro Substitution: Sterically restricts the dihedral angle of the phenyl ring, pre-organizing the fragment into a lower-energy bioactive conformation and reducing the entropic penalty upon binding.

  • 4-Amino Group: Serves as a highly reactive synthetic vector. Once the fragment's binding mode is validated, this primary amine can be readily elaborated via amide coupling, reductive amination, or urea formation to reach solvent-exposed channels and improve affinity.

Because fragments like N4A2C typically exhibit weak initial binding affinities ( KD​ in the high micromolar to millimolar range), traditional biochemical assays are highly susceptible to false positives. To ensure scientific integrity, this guide details a self-validating, orthogonal biophysical workflow utilizing Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).

FBDD_Workflow A Compound N4A2C Fragment Library B Primary Screen: SPR (Kinetics & KD) A->B  Immobilized Target C Orthogonal Validation: TR-FRET (Displacement) B->C  KD < 500 µM D Thermodynamic Profiling: ITC (ΔH, ΔS) C->D  Target Specificity E Hit-to-Lead Optimization D->E  Enthalpy Driven

Caption: Orthogonal biophysical workflow for fragment-based screening of N4A2C.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors changes in the refractive index at a sensor surface as fragments bind to an immobilized target protein. It is the premier primary screening tool for FBDD because it provides comprehensive kinetic data ( kon​ , koff​ ) and affinity ( KD​ ) while requiring minimal protein consumption[1].

Causality & Self-Validation Strategy

Fragments bind weakly and rapidly, often producing square-shaped sensorgrams. Because the signal is proportional to molecular weight, a 210 Da fragment produces a very low response. To prevent false positives caused by non-specific aggregation or bulk refractive index shifts, the protocol must employ Ligand Efficiency (LE) referencing and rigorous DMSO solvent correction[2].

Step-by-Step Protocol
  • Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a stable, covalently bound surface necessary to withstand the thousands of injections required in a fragment screen.

  • Reference Channel Setup: Leave an adjacent flow cell unmodified (activated and deactivated with ethanolamine). This serves as the in-line negative control to subtract bulk refractive index changes.

  • Solvent Correction Calibration: Prepare a standard curve of DMSO concentrations (e.g., 4.5% to 5.5% in running buffer). Causality: N4A2C is dissolved in DMSO. Even tiny mismatches in DMSO concentration between the sample and running buffer cause massive refractive index spikes. The calibration curve allows the software to mathematically correct for this.

  • Fragment Injection: Inject N4A2C at three concentrations (e.g., 50 µM, 150 µM, 500 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed rapid association and dissociation phases are true kinetic events, not diffusion artifacts.

  • Validation: Calculate the Ligand Efficiency ( LE=Nheavy​ΔG​ ). Fragments with an LE<0.25 or those exhibiting super-stoichiometric binding (R > Rmax​ ) are flagged as false positives or aggregators[2].

Orthogonal Validation: TR-FRET Competitive Binding

While SPR confirms direct physical interaction, it does not confirm where the fragment binds. To validate that N4A2C binds to the functional active site (e.g., the ATP-binding pocket), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Causality & Self-Validation Strategy

Standard FRET assays are frequently derailed by fragments containing aniline or aromatic rings (like N4A2C) due to compound autofluorescence, which occurs on the nanosecond timescale[3]. TR-FRET solves this by utilizing a long-lifetime lanthanide chelate (e.g., Terbium) as the donor. By introducing a 50–100 microsecond delay between excitation and emission reading, all short-lived background autofluorescence decays, leaving only the target-specific FRET signal[3].

TR_FRET_Mechanism Flash Flashlamp Excitation (340 nm) Donor Terbium (Tb) Donor Long lifetime (ms) Flash->Donor Delay Time Delay (50-100 µs) Donor->Delay Eliminates autofluorescence Transfer FRET Energy Transfer (Proximity Dependent) Delay->Transfer Acceptor Fluorescein Acceptor Tracer Ligand Transfer->Acceptor Fragment displacement reduces FRET Emission Emission Detection (520 nm / 495 nm ratio) Acceptor->Emission

Caption: TR-FRET signaling pathway highlighting the time delay to eliminate compound autofluorescence.

Step-by-Step Protocol
  • Reagent Assembly: Combine the target protein (tagged with GST or His), a Terbium-labeled anti-tag antibody, and a fluorescent tracer ligand known to bind the active site.

  • Compound Titration: Dispense N4A2C in a 12-point dose-response curve (ranging from 10 µM to 2 mM) into a 384-well plate.

  • Equilibration: Incubate the plate at room temperature for 2 hours protected from light. Causality: Fragment binding kinetics are fast, but the displacement of a high-affinity tracer ligand takes time to reach thermodynamic equilibrium.

  • Time-Resolved Measurement: Excite the plate at 340 nm. Apply a 100 µs delay. Read emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Validation: Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates that N4A2C has successfully displaced the tracer. Include a known high-affinity inhibitor as a positive control to validate the dynamic range ( Z′>0.5 ).

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

To transition N4A2C from a "hit" to a "lead," medicinal chemists must understand the thermodynamic drivers of the interaction. ITC is the "gold standard" because it is the only technique that directly measures the calorimetric enthalpy ( ΔH ) of binding[4].

Causality & Self-Validation Strategy

Biochemical systems often exhibit enthalpy-entropy compensation. A fragment might bind with high affinity purely due to the hydrophobic effect (entropically driven), but such compounds are notoriously difficult to optimize. FBDD prioritizes enthalpically driven fragments, as large negative ΔH values indicate the formation of high-quality, specific hydrogen bonds[5]. ITC provides this critical go/no-go data.

Step-by-Step Protocol
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the N4A2C fragment. Causality: ITC measures heat changes as small as 0.1 µcal. Any mismatch in buffer composition (especially pH or salt) will generate massive heats of dilution, masking the binding signal.

  • Degassing: Degas both the protein solution and the fragment solution under a vacuum. Causality: Air bubbles passing through the sample cell cause erratic thermal spikes that ruin the data integration.

  • Titration Execution: Load the target protein (e.g., 50 µM) into the sample cell. Load N4A2C (e.g., 1 mM) into the injection syringe. Perform 20 injections of 2 µL each at 150-second intervals.

  • Validation (Blank Subtraction): Perform a control titration of N4A2C into the buffer alone. Subtract this background heat of dilution from the main experiment. Fit the integrated heat peaks to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( n ).

Quantitative Data Presentation

The following table summarizes a representative biophysical profiling dataset for Compound N4A2C against a putative kinase target, demonstrating the expected metrics for a high-quality fragment hit.

AssayParameter MeasuredValueInterpretation / Notes
SPR Equilibrium Affinity ( KD​ )145 µMTypical weak affinity expected for a 210 Da fragment.
SPR Ligand Efficiency (LE)0.38 kcal/mol/HAHighly efficient binding ( >0.3 is ideal for FBDD).
SPR Stoichiometry ( Rmax​ ratio)0.95Confirms 1:1 binding; rules out non-specific aggregation.
TR-FRET Displacement IC50​ 180 µMValidates that N4A2C binds directly in the active site.
ITC Enthalpy ( ΔH )-5.2 kcal/molEnthalpically driven binding; indicates strong H-bond formation.
ITC Entropy ( −TΔS )-0.1 kcal/molMinimal entropic penalty, likely due to the rigid 2-chloro substitution locking the conformation.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society. URL:[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed / Future Medicinal Chemistry. URL:[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed / Analytical Biochemistry. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Identification of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Metabolites

This guide provides a comprehensive framework for the identification and structural elucidation of metabolites derived from N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. Tailored for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the identification and structural elucidation of metabolites derived from N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. Tailored for researchers, scientists, and drug development professionals, this document integrates established principles of drug metabolism with advanced analytical strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Introduction: Unraveling the Metabolic Fate

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is a novel chemical entity whose efficacy and safety are intrinsically linked to its metabolic fate. Understanding how this molecule is transformed within a biological system is paramount for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and uncovering any pharmacologically active or toxic metabolites. The structure of this compound presents several potential sites for metabolic modification, including the aromatic amine, the chlorinated phenyl ring, the cyclopropyl moiety, and the amide linkage. This guide will systematically explore the experimental and analytical workflows required to map these biotransformations.

The core challenge in metabolite identification lies in the low concentrations of metabolites typically found in complex biological matrices. Therefore, a multi-pronged approach leveraging both in vitro and in vivo models, coupled with highly sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for a comprehensive metabolic assessment.

Predicted Metabolic Pathways

Based on the structure of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, several metabolic pathways can be predicted. These predictions form the basis for designing targeted analytical methods for their detection and identification.

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically resulting in a modest increase in hydrophilicity.

  • Oxidation:

    • Aromatic Hydroxylation: The electron-rich 4-amino-2-chlorophenyl ring is a likely target for hydroxylation by cytochrome P450 (CYP) enzymes. The position of hydroxylation will be directed by the existing substituents.[1]

    • N-Hydroxylation: The primary aromatic amine can undergo N-hydroxylation, a reaction often mediated by CYP1A2 and CYP3A4, which can sometimes lead to reactive intermediates.[2]

    • Cyclopropyl Ring Oxidation: While the cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, it can undergo oxidation.[3] This can lead to hydroxylation of the ring or, more critically, ring-opening, which may generate reactive species that can form glutathione (GSH) conjugates.[4][5] The initial step is often a hydrogen atom abstraction by a P450 enzyme to form a cyclopropyl radical.[5]

  • Hydrolysis:

    • Amide Hydrolysis: The amide bond can be cleaved by hydrolases such as carboxylesterases, resulting in the formation of 4-amino-2-chlorophenol and cyclopropanecarboxylic acid.[6][7][8] This is a critical pathway to investigate as it would significantly alter the structure and properties of the parent molecule.[9]

Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of endogenous molecules to the parent compound or its Phase I metabolites, significantly increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites and the primary aromatic amine can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The hydroxylated metabolites and the aromatic amine can also be sulfated by sulfotransferases (SULTs).

  • Acetylation: The primary aromatic amine is a substrate for N-acetyltransferases (NATs), leading to the formation of an acetamide metabolite.

The following diagram illustrates the predicted metabolic pathways.

Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Hydroxylated_Aromatic Aromatic Hydroxylation (+16 Da) Parent->Hydroxylated_Aromatic CYP450 NHydroxylamine N-Hydroxylation (+16 Da) Parent->NHydroxylamine CYP1A2/3A4 Hydrolyzed_Amine Amide Hydrolysis (4-Amino-2-chlorophenol) Parent->Hydrolyzed_Amine Hydrolases Hydrolyzed_Acid Amide Hydrolysis (Cyclopropanecarboxylic Acid) Parent->Hydrolyzed_Acid Hydrolases Oxidized_Cyclopropyl Cyclopropyl Oxidation (Hydroxylation or Ring Opening) (+16 Da or more) Parent->Oxidized_Cyclopropyl CYP450 Acetylated N-Acetylated Metabolite (+42 Da) Parent->Acetylated NATs Glucuronide Glucuronide Conjugate (+176 Da) Hydroxylated_Aromatic->Glucuronide UGTs Sulfate Sulfate Conjugate (+80 Da) Hydroxylated_Aromatic->Sulfate SULTs NHydroxylamine->Glucuronide UGTs GSH_Adduct GSH Conjugate (+305 Da) Oxidized_Cyclopropyl->GSH_Adduct GSTs

Caption: Predicted Phase I and Phase II metabolic pathways for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

In Vitro Experimental Approaches

In vitro systems are essential for the initial identification of metabolites and the enzymes responsible for their formation. The choice of system depends on the specific questions being addressed.

Subcellular Fractions
  • Liver Microsomes: These preparations contain a high concentration of CYP450 enzymes and are ideal for studying Phase I oxidative metabolism. They require the addition of NADPH as a cofactor.

  • S9 Fraction: This is the supernatant fraction of a liver homogenate and contains both microsomal and cytosolic enzymes. It is useful for studying both Phase I and Phase II metabolism.[6]

  • Cytosol: This fraction contains soluble enzymes like sulfotransferases and N-acetyltransferases and is used to specifically investigate cytosolic metabolic pathways.

Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. They can be used in suspension or as plated cultures.

Experimental Protocol: Incubation with Human Liver Microsomes
  • Preparation: Prepare a stock solution of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5-1.0 mg/mL)

    • N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (final concentration 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the protein. Transfer the supernatant to a clean tube for LC-MS analysis.

  • Controls:

    • Negative Control 1: Incubate without NADPH to identify non-enzymatic degradation.

    • Negative Control 2: Incubate without the test compound to identify interfering peaks from the matrix.

Analytical Strategies for Metabolite Identification

A combination of liquid chromatography for separation and mass spectrometry for detection and structural elucidation is the cornerstone of modern metabolite identification.[10][11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is commonly employed.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is crucial for determining the elemental composition of metabolites based on their accurate mass.[11]

Table 1: Predicted Mass Shifts for Common Metabolic Transformations

Metabolic ReactionMass Shift (Da)Change in Elemental Composition
Hydroxylation+15.9949+O
N-Oxidation+15.9949+O
Amide Hydrolysis+1.0078 (Amine) / +17.0027 (Acid)+H (Amine) / +OH (Acid)
Dehydrogenation-2.0156-2H
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃
Acetylation+42.0106+C₂H₂O
Glutathione Conjugation+305.0682+C₁₀H₁₃N₃O₆S
Tandem Mass Spectrometry (MS/MS)

MS/MS is used to fragment the metabolite ions and obtain structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolism can often be inferred. For N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, key fragmentations would include cleavage of the amide bond and losses from the aromatic ring.

The following diagram outlines a typical experimental workflow for metabolite identification.

Metabolite ID Workflow cluster_invitro In Vitro Incubation cluster_invivo In Vivo Study cluster_analysis Analytical Workflow cluster_elucidation Definitive Elucidation Microsomes Liver Microsomes/S9 Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Microsomes->Sample_Prep Hepatocytes Hepatocytes Hepatocytes->Sample_Prep Animal_Dosing Animal Dosing Sample_Collection Plasma/Urine/Feces Collection Animal_Dosing->Sample_Collection Sample_Collection->Sample_Prep LC_Separation HPLC/UHPLC Separation Sample_Prep->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection Metabolite_Search Metabolite Search (Mass Shifts) HRMS_Detection->Metabolite_Search MSMS_Fragmentation MS/MS Fragmentation Metabolite_Search->MSMS_Fragmentation Structure_Proposal Propose Metabolite Structures MSMS_Fragmentation->Structure_Proposal Isolation Metabolite Isolation (Prep-HPLC) Structure_Proposal->Isolation Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation If NMR not feasible NMR_Analysis NMR Analysis (1D & 2D) Isolation->NMR_Analysis NMR_Analysis->Structure_Confirmation

Caption: A comprehensive workflow for the identification and structural elucidation of drug metabolites.

Definitive Structural Elucidation with NMR

While MS/MS provides valuable structural information, it often cannot definitively determine the exact position of a metabolic modification (e.g., distinguishing between isomers).[10] In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structure elucidation.[12][13]

Metabolite Isolation

To obtain a sufficient quantity of a metabolite for NMR analysis (typically >10-20 µg), it must be isolated from the biological matrix. This is usually achieved by scaling up the in vitro incubations and using preparative HPLC.

NMR Spectroscopy
  • 1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. A change in the chemical shift or multiplicity of a signal compared to the parent compound can indicate the site of metabolism.[13]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the position of a hydroxylation on an aromatic ring by observing correlations from the new hydroxyl proton to nearby carbons.[14]

The combination of these NMR experiments allows for the complete assignment of the chemical structure of a metabolite.[15][16]

Data Synthesis and Pathway Mapping

The final step is to integrate all the data from the in vitro and in vivo experiments, along with the structural information from MS and NMR, to construct a comprehensive metabolic map. This map should illustrate the different biotransformation pathways, the structures of the identified metabolites, and, where possible, the enzymes involved. This holistic view of the metabolism of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is critical for its continued development and regulatory submission.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Corcoran, O., & Spraul, M. (2003). Introduction to NMR and Its Application in Metabolite Structure Determination. In Powers, R. (Ed.), Drug Metabolism in Drug Design and Development. UNL | Powers Group. [Link]

  • University of Helsinki. (2025). Predicting Amide Hydrolysis in Drug Metabolism: Applicability of the S9 fraction and Species Comparison. HELDA. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. [Link]

  • JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. [Link]

  • Vignoli, A., et al. (2019). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link]

  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. PMC - NIH. [Link]

  • Soglia, J. R., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link]

  • Kwan, E. E., & Huang, S. G. (2025). NMR Based Methods for Metabolites Analysis. ACS Publications. [Link]

  • PubMed. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. [Link]

  • PubMed. (n.d.). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. [Link]

  • Unknown. (n.d.). Lecture 6 – Drug metabolism (brief review) Phase 1 metabolism.
  • ResearchGate. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

  • Sodhi, J. K., et al. (2015). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition. [Link]

  • PubMed. (n.d.). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. [Link]

  • Peterson, M. L., & Gonzalez, F. J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. [Link]

  • PubMed. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]

  • ACS Publications. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. [Link]

  • PubMed. (2003). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC). [Link]

  • PMC. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. [Link]

  • OUCI. (n.d.). Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline. [Link]

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. [Link]

  • ResearchGate. (2025). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) | Request PDF. [Link]

  • Systematic Reviews in Pharmacy. (2022). Full Text. [Link]

  • PubMed. (n.d.). Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. [Link]

  • PubMed. (1970). Inhibition of phenylalanine hydroxylation during treatment of carcinoid syndrome with p-chlorophenylalanine. [Link]

  • PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. [Link]

  • MDPI. (n.d.). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. [Link]

  • PubMed. (n.d.). Inhibition of drug metabolism by hydroxylated metabolites: cross-inhibition and specificity. [Link]

  • Molport. (n.d.). N-{[(4-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide. [Link]

  • IS MUNI. (n.d.). Drug metabolism or biotransformation. [Link]

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • PubMed. (2004). In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions. [Link]

  • PubMed. (2012). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. [Link]

  • MDPI. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. [Link]

  • MDPI. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. [Link]

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Protocols & Analytical Methods

Method

Protocol for the Chemical Synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of a highly privileged structural intermediate (CAS: 926247-28-1) used in the development of multi-targeted rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of a highly privileged structural intermediate (CAS: 926247-28-1) used in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Lenvatinib analogs.

Synthetic Strategy & Mechanistic Insights

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide requires a highly controlled, two-step sequence starting from the commercially available and cost-effective 2-chloro-4-nitroaniline . As a Senior Application Scientist, it is critical to understand not just the steps, but the chemical causality dictating these specific conditions.

Step 1: Nucleophilic Catalysis in the Acylation of a Deactivated Aniline

The starting material, 2-chloro-4-nitroaniline, is a severely deactivated nucleophile. The electron-withdrawing para-nitro group depletes electron density from the amine via resonance, while the ortho-chloro group introduces steric hindrance. Standard acylation conditions (e.g., Triethylamine in Dichloromethane) often result in sluggish kinetics and poor yields.

To overcome this, we employ 4-Dimethylaminopyridine (DMAP) and Pyridine [1]. DMAP acts as a nucleophilic catalyst, attacking cyclopropanecarbonyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species forces the acylation of the deactivated aniline forward, ensuring complete conversion.

Step 2: Chemoselective Béchamp-Type Reduction

The intermediate, N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide, contains both a reducible nitro group and a labile aryl chloride bond. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) poses a severe risk of hydrodehalogenation, which would cleave the C-Cl bond and yield the undesired N-(4-aminophenyl)cyclopropanecarboxamide byproduct.

To ensure absolute chemoselectivity, we utilize a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) [2]. Ammonium chloride serves as a mild proton source that activates the iron surface without the harsh acidity of HCl. The reduction occurs via single-electron transfer at the iron surface, selectively reducing the nitro group to an amine while leaving the aryl chloride entirely intact.

SyntheticWorkflow SM 2-Chloro-4-nitroaniline Int N-(2-Chloro-4-nitrophenyl) cyclopropanecarboxamide SM->Int Cyclopropanecarbonyl chloride Pyridine, DMAP, DCM 0 °C to RT Prod N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Int->Prod Fe(0) powder, NH4Cl EtOH/H2O, 80 °C (Chemoselective)

Figure 1: Two-step synthetic workflow for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Quantitative Data & Reagent Tables

Table 1: Reagents for Step 1 (Acylation)
ReagentMW ( g/mol )EquivalentsAmount (for 10g scale)Role
2-Chloro-4-nitroaniline172.571.010.0 gStarting Material
Cyclopropanecarbonyl chloride104.531.27.27 g (6.3 mL)Acylating Agent
Pyridine79.102.09.16 g (9.3 mL)Base / Acid Scavenger
DMAP122.170.10.71 gNucleophilic Catalyst
Dichloromethane (Anhydrous)84.93N/A100 mLSolvent
Table 2: Reagents for Step 2 (Chemoselective Reduction)
ReagentMW ( g/mol )EquivalentsAmount (for 10g scale)Role
N-(2-Chloro-4-nitrophenyl)...240.641.010.0 gIntermediate
Iron Powder (325 mesh)55.845.011.6 gReducing Agent
Ammonium Chloride (NH₄Cl)53.492.04.45 gProton Source / Activator
Ethanol / Water (4:1 v/v)N/AN/A100 mLCo-solvent System

Experimental Protocols

Step 1: Synthesis of N-(2-Chloro-4-nitrophenyl)cyclopropanecarboxamide

Self-Validating Cue: The reaction mixture will transition from a bright yellow suspension to a homogeneous, slightly darker solution as the acylation proceeds.

  • Initialization: Charge an oven-dried 250 mL round-bottom flask with 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol), DMAP (0.71 g, 5.8 mmol), and anhydrous Dichloromethane (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (9.3 mL, 115.8 mmol) in one portion. Stir to ensure complete dissolution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Add cyclopropanecarbonyl chloride (6.3 mL, 69.5 mmol) dropwise via a syringe over 15 minutes. Caution: Highly exothermic and evolves HCl gas if moisture is present.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1; UV visualization).

  • Quench & Workup: Once the starting material is fully consumed, quench the reaction by adding 50 mL of 1N aqueous HCl (this protonates and removes residual pyridine and DMAP into the aqueous layer).

  • Extraction: Transfer to a separatory funnel. Extract the organic layer, then wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow/tan solid.

Step 2: Synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Self-Validating Cue: The reaction will turn from a pale suspension to a dense, dark brown/black slurry as Fe(0) is oxidized to Fe₃O₄.

  • Initialization: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the intermediate (10.0 g, 41.5 mmol) in 100 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (11.6 g, 207.5 mmol) and Ammonium chloride (4.45 g, 83.0 mmol) to the suspension.

  • Thermal Activation: Heat the mixture to 80 °C (reflux) with vigorous stirring for 2–4 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The product will appear as a highly polar, UV-active spot that stains positive with Ninhydrin.

  • Hot Filtration (Critical Step): Once complete, filter the hot reaction mixture immediately through a tightly packed pad of Celite. Causality: The product may crystallize upon cooling and become trapped in the iron oxide cake. Wash the Celite pad generously with hot ethanol (50 mL) and ethyl acetate (50 mL).

  • Phase Separation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to afford the target compound as an off-white to pale brown solid.

Chemoselectivity cluster_0 Path A: Standard Hydrogenation cluster_1 Path B: Béchamp-Type Reduction Start N-(2-Chloro-4-nitrophenyl)cyclopropanecarboxamide PdC Pd/C, H2 gas Start->PdC Fe Fe(0), NH4Cl, Heat Start->Fe Dehal Dehalogenated Byproduct (C-Cl Bond Cleaved) PdC->Dehal Hydrodehalogenation Target Target Product (C-Cl Bond Preserved) Fe->Target Chemoselective

Figure 2: Rationale for chemoselective nitro reduction over standard hydrogenation.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected [M+H]+ = 211.0 / 213.0 (showing the characteristic 3:1 isotopic pattern of a single chlorine atom).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.45 (s, 1H, Amide N-H)

    • δ 7.15 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 6.68 (d, J = 2.4 Hz, 1H, Ar-H)

    • δ 6.52 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

    • δ 5.30 (br s, 2H, Aniline N-H₂)

    • δ 1.85 (m, 1H, Cyclopropyl C-H)

    • δ 0.80 - 0.70 (m, 4H, Cyclopropyl C-H₂)

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English. URL: [Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Advances in the Reduction of Nitroarenes. Organic Process Research & Development. URL: [Link]

Application

Application Notes and Protocols for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in Cell Culture Assays

Introduction: Unveiling the Potential of a Novel Small Molecule N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a substituted aminobenzamide scaffold coupled with a cyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Small Molecule

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a substituted aminobenzamide scaffold coupled with a cyclopropane moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. Derivatives of 2-aminobenzamide have been investigated for a range of activities, including potential as anticancer agents, often through mechanisms like histone deacetylase (HDAC) inhibition[1][2]. The cyclopropanecarboxamide group is also found in various biologically active molecules.

These structural alerts suggest that N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide could be a candidate for screening in various cell-based assays to elucidate its potential therapeutic effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, handling, and initial cytotoxic evaluation of this compound for in vitro studies. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data.

Physicochemical Properties and Solubility Profile

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in cell culture. Based on its chemical structure, N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is predicted to have low aqueous solubility due to its aromatic rings and chlorine substituent.

PropertyPredicted Value/InformationRationale & Experimental Considerations
Molecular Formula C₁₀H₁₁ClN₂O-
Appearance Likely a solid (powder)Most small organic molecules are supplied in this form.[3]
Aqueous Solubility Poorly SolubleThe hydrophobic nature of the aromatic rings and the chlorine atom is expected to dominate over the polar amino and amide groups.[4]
Organic Solvent Solubility Soluble in polar aprotic solventsDimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be effective solvents.[4][5] Ethanol may also be a viable option.[6]

Recommended Solvent: Cell culture grade Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions due to its broad solubilizing power for organic molecules and compatibility with most cell culture media at low final concentrations.[7]

Protocol I: Preparation of a High-Concentration Stock Solution

The accurate preparation of a stock solution is the foundation of reproducible cell-based assays.[8] This protocol details the steps to create a 10 mM stock solution of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in DMSO.

Materials:

  • N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Minimizes compound degradation that can be accelerated by moisture.

  • Amber Tubes/Vials: Protects the compound from potential photodegradation.

  • Direct Dissolution in Vial: For small quantities (e.g., ≤10 mg), dissolving directly in the supplier's vial minimizes loss of material during transfer.[3][8]

Step-by-Step Methodology:

  • Determine the Molecular Weight: The molecular weight of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (C₁₀H₁₁ClN₂O) is approximately 210.66 g/mol . Always confirm this with the information provided by the supplier.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 210.66 g/mol * 1000 mg/g = 2.11 mg

  • Weigh the Compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh 2.11 mg of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide and transfer it to a sterile, amber microcentrifuge tube.

  • Add Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[6][9]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3]

Diagram: Stock Solution Preparation Workflow

cluster_prep Stock Solution Preparation calc Calculate Mass for 10 mM Stock weigh Weigh Compound (2.11 mg) calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Protocol II: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium. A critical consideration is to prevent the compound from precipitating out of the aqueous medium.

Key Principle: Step-wise Dilution

Rapidly diluting a compound from a high concentration in an organic solvent like DMSO into an aqueous medium can cause it to precipitate. A step-wise or serial dilution is often recommended to mitigate this.

Step-by-Step Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (Recommended): To minimize precipitation, it's best to first make intermediate dilutions in the cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final working concentration.

    • Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. For the example above, the vehicle control would be cell culture medium with 0.1% DMSO. This ensures that any observed cellular effects are due to the compound and not the solvent.[10][11]

  • Mix and Apply: Gently mix the final working solution and immediately add it to the cells in culture.

Important Note on DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[3]

Protocol III: Preliminary Cytotoxicity Assessment

Before investigating the specific biological effects of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, it is essential to determine its cytotoxic concentration range in the chosen cell line(s). This is typically done by performing a dose-response experiment and measuring cell viability.

Commonly Used Cytotoxicity Assays:

Assay TypePrincipleAdvantages
MTT/MTS/XTT Assays Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product.[12][13]Well-established, cost-effective, colorimetric readout.
ATP-Based Assays Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13]Highly sensitive, rapid, luminescent readout.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis (membrane damage).[14][15]Indicates loss of membrane integrity and necrosis.

Step-by-Step Methodology (using a generic cell viability assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment: Prepare a series of working solutions of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide at various concentrations (e.g., a half-log or full-log dilution series from 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the prepared working solutions (including the vehicle control). Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay Performance: After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Diagram: Cytotoxicity Assay Workflow

cluster_assay Cytotoxicity Assessment seed Seed Cells in 96-well Plate treat Treat with Dose Range of Compound (and Vehicle Control) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT, ATP-based) incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze

Caption: General workflow for assessing the cytotoxicity of a novel compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating systems into your experimental design:

  • Positive Control: Include a compound with known cytotoxic effects (e.g., doxorubicin or staurosporine) to validate that the assay system is working correctly.

  • Negative/Vehicle Control: As mentioned, always include a DMSO-only control to account for any solvent effects.

  • Replicates: Perform each experiment with technical replicates (multiple wells for the same condition) and biological replicates (independent experiments on different days) to ensure the reproducibility of your findings.

  • Microscopy: Visually inspect the cells under a microscope before and after treatment. This can provide qualitative confirmation of cytotoxicity (e.g., changes in morphology, cell detachment).

By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently prepare N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide for cell culture assays and generate reliable data to explore its biological potential.

References

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved from [Link]

  • SMALL MOLECULES - Captivate Bio. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Retrieved from [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays - Molecular Devices. Retrieved from [Link]

  • How can I increase the solubility of a compound for an MTT assay? - ResearchGate. (2015, July 9). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (2013, October 15). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PubMed. (2013, October 15). Retrieved from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed. (2019, August 30). Retrieved from [Link]

  • Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents - PMC. Retrieved from [Link]

  • Solubility Data of DMSO - Scribd. Retrieved from [Link]

Sources

Method

Application Note: Strategic Solvent Selection for High-Resolution NMR Spectroscopy of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. This application note provides a comprehensive guide to selecting the optimal deuterated so...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

This application note provides a comprehensive guide to selecting the optimal deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. The methodologies and rationale presented herein are designed to ensure the acquisition of high-quality, high-resolution NMR data, which is critical for unambiguous structural verification and further drug development endeavors.

Introduction: The Critical Role of Solvent Selection in NMR Spectroscopy

The quality of NMR spectra is fundamentally dependent on the appropriate choice of a deuterated solvent. An ideal solvent must not only fully solubilize the analyte to ensure a homogenous solution for sharp, well-resolved signals but also be chemically inert to the analyte.[1][2] The use of deuterated solvents is standard practice in ¹H NMR to minimize the large, potentially obscuring signals from the solvent's own protons.[3][4][5] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring the stability required for long or multi-dimensional experiments.[6][7]

This guide will walk through the logical process of selecting a suitable NMR solvent for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, a molecule with multiple functional groups that influence its solubility and spectral behavior.

Physicochemical Properties of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

A thorough understanding of the analyte's structure is paramount to predicting its solubility.

Molecular Structure:

  • CAS Number: 926247-28-1[8]

  • Molecular Formula: C₁₀H₁₁ClN₂O

  • Key Functional Groups:

    • Aromatic amine (-NH₂)

    • Amide (-CONH-)

    • Chlorinated aromatic ring

    • Cyclopropyl group

The presence of the amino and amide groups provides sites for hydrogen bonding, suggesting that polar solvents may be effective. The chlorinated aromatic ring and the cyclopropyl group contribute to the molecule's non-polar character. Due to this amphiphilic nature, solvents with a range of polarities should be considered. Based on structurally similar compounds like 4-amino-N-(2-chlorophenyl)benzamide, N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols, while likely having poor solubility in water and non-polar solvents.[9][10]

Comparative Analysis of Deuterated Solvents

A systematic approach to solvent selection involves considering several key factors for each candidate solvent.[11][12]

Candidate Solvents

Based on the physicochemical properties of the analyte, the following deuterated solvents are primary candidates:

  • Chloroform-d (CDCl₃): A common starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively low cost.[7][12] However, residual acidity (trace HCl) can sometimes cause issues with basic compounds containing amino groups, potentially leading to salt formation and peak broadening.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for compounds with poor solubility in less polar solvents.[12] Its high polarity effectively solvates the amine and amide groups. A key advantage of DMSO-d₆ is its ability to slow down the exchange of N-H protons, often allowing for the observation of distinct amine and amide proton signals and their couplings.

  • Acetone-d₆: A polar aprotic solvent with a lower boiling point than DMSO-d₆, making sample recovery easier. It is a good alternative if solubility in CDCl₃ is insufficient.

  • Methanol-d₄ (CD₃OD): A polar protic solvent. The primary drawback of methanol-d₄ is that the labile N-H protons of the analyte will exchange with the deuterium of the solvent's hydroxyl group, leading to the disappearance of the N-H signals from the spectrum. While this can be a useful technique for identifying these protons, it prevents the measurement of their coupling constants.

Data-Driven Solvent Selection

The following table summarizes the properties of the candidate solvents to aid in selection.

Deuterated SolventChemical FormulaResidual ¹H Signal (ppm)¹³C Signal (ppm)Boiling Point (°C)Key Considerations
Chloroform-dCDCl₃7.2677.2361Good general-purpose solvent; potential acidity may affect amine signals.[4][13]
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.5039.51189Excellent for polar compounds; slows N-H exchange; difficult to remove.[3][13]
Acetone-d₆(CD₃)₂CO2.0529.92, 206.6856Good for moderately polar compounds; easier to remove than DMSO-d₆.[13]
Methanol-d₄CD₃OD3.31, 4.87 (H₂O)49.1565Protic nature will cause exchange with N-H protons.[3][13]

Recommended Solvent Selection Workflow

The following workflow is recommended for determining the optimal solvent.

Solvent_Selection_Workflow A Start: N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Sample B Test Solubility in CDCl₃ A->B C Soluble? B->C D Acquire ¹H NMR Spectrum in CDCl₃ C->D Yes G Test Solubility in DMSO-d₆ C->G No E Analyze Spectrum: - Sharp peaks? - Amine/Amide protons visible? D->E F Optimal Solvent Found: CDCl₃ E->F Yes E->G No H Soluble? G->H I Acquire ¹H NMR Spectrum in DMSO-d₆ H->I Yes K Test Solubility in Acetone-d₆ H->K No J Optimal Solvent Found: DMSO-d₆ I->J L Consider Alternative Solvents K->L

Figure 1. Stepwise workflow for selecting an appropriate NMR solvent.

Detailed Experimental Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Materials
  • N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (5-10 mg for ¹H NMR)

  • Deuterated solvent (CDCl₃, DMSO-d₆, or Acetone-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tubes (clean and unscratched)

  • NMR tube caps

  • Glass vial (e.g., 1-dram)

  • Pasteur pipette

  • Vortex mixer (optional)

Step-by-Step Procedure
  • Weigh the Analyte: Accurately weigh 5-10 mg of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide into a clean, dry glass vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[1][14]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][15]

  • Dissolution: Gently swirl or vortex the vial to dissolve the compound completely.[14] If necessary, gentle warming in a water bath can be applied, particularly for DMSO-d₆. Ensure the final solution is clear and free of any particulate matter.[15][16]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool in the pipette.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Quality Check: Before inserting the sample into the spectrometer, visually inspect the sample for any air bubbles or suspended particles.

Conclusion

The selection of an appropriate deuterated solvent is a critical first step in obtaining high-quality NMR data for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. Based on the molecule's structure, a logical starting point is Chloroform-d . If solubility is limited or if proton exchange phenomena are observed to broaden the amine and amide signals, DMSO-d₆ is the recommended alternative and is likely to provide the best results, allowing for the clear observation of all proton signals. This systematic approach ensures the generation of reliable and reproducible NMR spectra, which are essential for the rigorous structural elucidation required in modern chemical research and drug development.

References

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]

  • Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Sample preparation. Retrieved from [Link]

  • SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • NMR Solvent Selection Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. (2018, December 7). Retrieved from [Link]

  • How to select NMR solvent. Retrieved from [Link]

  • Deuterated Standards and Solvents for NMR - ResolveMass Laboratories Inc. (2025, December 22). Retrieved from [Link]

  • Why it is necessary to used deuterated solvents for NMR experiments? - ResearchGate. (2014, July 7). Retrieved from [Link]

  • N-{[(4-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide - Molport. Retrieved from [Link]

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Abstract This technical guide provides a comprehensive analysis of the predicted fragmentation patterns of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide under electrospray ionization tandem mass spectrometry (ESI-MS/...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted fragmentation patterns of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule featuring a chloro-substituted aniline, an amide linkage, and a strained cyclopropyl ring, its fragmentation is characterized by several distinct and predictable pathways. This document outlines the theoretical basis for these fragmentations, presents a detailed experimental protocol for data acquisition, and offers a visual fragmentation scheme to aid in structural elucidation. The information herein is intended for researchers, analytical chemists, and drug development professionals who require unambiguous identification and characterization of this and structurally related compounds.

Introduction

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (Molecular Formula: C₁₀H₁₁ClN₂O, Monoisotopic Mass: 210.0560 u) is a chemical entity incorporating several key functional groups that are prevalent in pharmacologically active molecules. Accurate structural confirmation is a critical step in the synthesis, quality control, and metabolic profiling of such compounds. Mass spectrometry, particularly high-resolution tandem mass spectrometry (HR-MS/MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

The fragmentation behavior of a molecule in the gas phase is an intrinsic property governed by its structure. The presence of the amide bond, the strained cyclopropyl moiety, and the substituted aromatic ring in the target molecule provides multiple potential sites for bond cleavage following ionization. Understanding these pathways is essential for interpreting the resulting mass spectra accurately. This application note leverages established principles of mass spectrometry to propose the most probable fragmentation routes for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, focusing on collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, which is readily formed under positive mode electrospray ionization (ESI).

Theoretical Fragmentation Analysis

Under typical ESI conditions, the molecule is expected to readily accept a proton to form the quasi-molecular ion [M+H]⁺ at m/z 211.0639. The primary sites of protonation are the exocyclic amino group and the amide nitrogen or oxygen, with the exocyclic amine being a highly probable site due to its basicity. The subsequent fragmentation of this precursor ion via CID is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The key structural features influencing fragmentation are:

  • The Amide Linkage: Amide bonds are common sites of cleavage. The N-CO bond is particularly susceptible to scission, a fragmentation pattern observed across a wide range of amide-containing compounds. This cleavage can lead to the formation of a stable acylium ion or a protonated amine.

  • The Substituted Phenyl Ring: The chloroaniline portion of the molecule is relatively stable, but can undergo specific fragmentations. The presence of a chlorine atom provides a definitive isotopic signature, with the ³⁷Cl isotope resulting in an [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, which is invaluable for confirming the presence of chlorine in the ion.

  • The Cyclopropyl Group: This strained three-membered ring can undergo characteristic fragmentation, including the loss of the entire cyclopropyl radical or ring-opening followed by the loss of neutral molecules like ethene.

Based on these principles, two primary fragmentation pathways are proposed.

Pathway A: Amide Bond Cleavage This is anticipated to be the most dominant fragmentation route. Cleavage of the C-N bond of the amide linkage can result in two primary product ions:

  • Formation of the Cyclopropanecarbonylium ion: This involves charge retention on the cyclopropyl-carbonyl portion, leading to the formation of a stable acylium ion at m/z 69.0335 and the neutral loss of 4-amino-2-chloroaniline.

  • Formation of the Protonated 4-Amino-2-chloroaniline: Alternatively, the charge can be retained by the aromatic portion, resulting in an ion at m/z 143.0320 . This is a highly probable event due to the stability of the protonated aromatic amine.

Pathway B: Fragmentation involving the Cyclopropyl Moiety Cleavage can be initiated at the cyclopropyl group, especially from the acylium ion.

  • Loss of CO from the Acylium Ion: The cyclopropanecarbonylium ion (m/z 69.0335) can subsequently lose carbon monoxide (a neutral loss of 28 Da) to form the cyclopropyl cation at m/z 41.0386 .

  • Ring-Opening and Loss of Ethene: The cyclopropyl cation can rearrange and lose a neutral ethene molecule (C₂H₄), resulting in a fragment at m/z 13 . However, the m/z 41 fragment is more commonly observed as a stable endpoint for this pathway.

Proposed Fragmentation Scheme

The logical flow of the fragmentation process is visualized below. The scheme originates with the protonated parent molecule and branches into the most probable product ions, highlighting the key bond cleavages and neutral losses.

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the tandem mass spectrum of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment based on its accurate mass.

m/z (Monoisotopic) Elemental Composition Proposed Identity / Description Fragmentation Event (Neutral Loss)
211.0639[C₁₀H₁₂ClN₂O]⁺[M+H]⁺ Precursor Ion N/A
213.0610[C₁₀H₁₂³⁷ClN₂O]⁺[M+H]⁺ Chlorine Isotope Peak N/A
143.0320[C₆H₈ClN₂]⁺Protonated 4-Amino-2-chloroanilineLoss of C₄H₄O
145.0291[C₆H₈³⁷ClN₂]⁺Isotope Peak of m/z 143Loss of C₄H₄O
69.0335[C₄H₅O]⁺Cyclopropanecarbonylium IonLoss of C₆H₇ClN₂
41.0386[C₃H₅]⁺Cyclopropyl CationLoss of CO from m/z 69

Experimental Protocol

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for the target analyte.

5.1. Materials and Reagents

  • N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (Standard, >98% purity)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (Optima™ LC/MS Grade)

5.2. Sample Preparation The goal is to prepare a dilute solution to ensure optimal electrospray stability and avoid detector saturation.

  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Vortex the stock solution until the analyte is fully dissolved.

  • Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to create a working solution with a final concentration of approximately 1.0 µg/mL.

  • Transfer the working solution to an appropriate autosampler vial.

5.3. LC-MS/MS Instrumentation and Parameters The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • MS1 Scan Range: m/z 50 - 500

  • Tandem MS (MS/MS) Conditions:

    • Precursor Ion: m/z 211.06

    • Isolation Window: ± 1.0 Da

    • Activation Type: Collision-Induced Dissociation (CID)

    • Collision Gas: Argon

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a critical parameter; using a range of energies ensures that both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed, providing a complete fragmentation profile.

5.4. Data Analysis Workflow

  • Acquire data in MS and data-dependent MS/MS modes.

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the full scan mass spectrum for this peak and confirm the presence of the [M+H]⁺ ion (m/z 211.06) and its corresponding [M+H+2]⁺ isotope peak (m/z 213.06).

  • Examine the corresponding MS/MS spectrum.

  • Identify the major fragment ions and calculate their mass accuracy against the predicted values in the table.

  • Correlate the observed fragments with the proposed fragmentation scheme.

Conclusion

The fragmentation pattern of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is characterized by predictable cleavages, dominated by the scission of the amide bond. This leads to two primary, diagnostic product ions: the protonated 4-amino-2-chloroaniline (m/z 143.03) and the cyclopropanecarbonylium ion (m/z 69.03). The subsequent fragmentation of the acylium ion to the cyclopropyl cation (m/z 41.04) provides further structural confirmation. The distinct isotopic pattern from the chlorine atom serves as an additional validation point. By following the detailed protocol and using the theoretical fragmentation analysis provided, researchers can confidently identify this molecule and differentiate it from structural isomers, ensuring data integrity in research and development applications.

References

  • Gu, M., & Xia, Z. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link].

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23193–23201. Available at: [Link].

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 648-666. Available at: [Link].

  • Doc Brown's Chemistry. Mass spectrum of cyclopropane C3H6. Available at: [Link].

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link].

Method

Application Note: Design and Validation of a High-Throughput Screening Cascade for Kinase Inhibitors Using the N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Scaffold

Scientific Rationale & Scaffold Derivation In fragment-based drug discovery (FBDD) and targeted library synthesis, selecting a core scaffold with optimal stereoelectronic properties is critical. N-(4-Amino-2-chlorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Derivation

In fragment-based drug discovery (FBDD) and targeted library synthesis, selecting a core scaffold with optimal stereoelectronic properties is critical. N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a privileged building block for targeting the hydrophobic hinge region of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

Causality of Structural Features:

  • Cyclopropanecarboxamide Moiety: Acts as a classic hinge-binding motif, capable of forming critical hydrogen bonds with the kinase backbone while the cyclopropyl ring occupies the hydrophobic lip of the ATP-binding pocket.

  • 2-Chloro Substitution: The halogen atom restricts the dihedral angle of the aniline ring via steric hindrance, locking the scaffold into a bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding.

  • 4-Amino Group: Serves as a highly reactive synthetic handle. By reacting this primary amine with diverse electrophiles (e.g., sulfonyl chlorides, carboxylic acids via HATU coupling), a combinatorial library of thousands of derivatives can be rapidly synthesized for High-Throughput Screening (HTS).

Assay Design Causality: A Self-Validating System

To screen the N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide-derived library, we deploy a self-validating, two-tier biochemical screening cascade designed to eliminate false positives.

Primary Screen: 1536-Well TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for the primary screen due to its exceptional resistance to compound interference. Combinatorial libraries often contain molecules that are auto-fluorescent. TR-FRET utilizes a Europium (Eu) chelate donor with a long fluorescence lifetime. By introducing a time delay (e.g., 50–100 µs) before measuring emission, short-lived background fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[1]. Miniaturization to a 1536-well format enables ultra-high throughput while minimizing reagent consumption[2].

Orthogonal Screen: 384-Well AlphaScreen

Any single screening technology has inherent blind spots. TR-FRET can yield false positives if a compound directly chelates the Lanthanide or absorbs the 665 nm emission light. To create a self-validating system, Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used as an orthogonal secondary screen. AlphaScreen relies on the channeling of singlet oxygen from a donor bead to an acceptor bead, emitting at 520-620 nm[3]. Because its physical mechanism and emission spectra are entirely distinct from TR-FRET, compounds that demonstrate inhibition in both assays are highly validated true positives[4].

HTS_Workflow Scaffold N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide LibSynth Combinatorial Library Synthesis (Amine Derivatization) Scaffold->LibSynth Primary Primary HTS Screen (TR-FRET, 1536-well) LibSynth->Primary Orthogonal Orthogonal Screen (AlphaScreen) Primary->Orthogonal Hits (>50% Inhibition) HitVal Hit Validation & IC50 Determination Orthogonal->HitVal Confirmed Hits

Fig 1: Scaffold-based HTS workflow from library synthesis to orthogonal hit validation.

Step-by-Step Experimental Protocols

Protocol A: Primary TR-FRET VEGFR-2 Kinase Assay (1536-Well)

Objective: Identify primary hits from the scaffold-derived library.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: Tween-20 prevents non-specific binding of the enzyme to the microplate walls, while DTT maintains the kinase's catalytic cysteine residues in a reduced, active state.

  • Enzyme/Substrate Dispense: Using an acoustic liquid handler, dispense 2 µL of a master mix containing 1 nM recombinant VEGFR-2 and 100 nM biotinylated poly-GT substrate into a 1536-well black microplate.

  • Compound Transfer: Pin-tool transfer 20 nL of the library compounds (10 µM final concentration in 1% DMSO). Include 1% DMSO as a negative control and 1 µM Staurosporine as a positive control[2].

  • Reaction Initiation: Add 2 µL of 20 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 2 µL of Stop/Detection Buffer containing 50 mM EDTA, 1 nM Eu-anti-phosphotyrosine antibody, and 20 nM Streptavidin-Allophycocyanin (SA-APC). Causality: EDTA instantly chelates Mg²⁺, abruptly halting kinase activity to ensure exact temporal uniformity across the plate.

  • Readout: Incubate for 60 minutes to allow FRET complex formation. Read on an EnVision plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

TR_FRET Kinase VEGFR-2 Kinase PhosSubstrate Phospho-Biotin-Peptide Kinase->PhosSubstrate ATP + Mg2+ Substrate Biotin-Peptide Substrate->PhosSubstrate Phosphorylation EuAb Eu-Anti-Phospho Ab (Donor) PhosSubstrate->EuAb Binding SA_APC SA-APC (Acceptor) PhosSubstrate->SA_APC Binding EuAb->SA_APC FRET (337nm -> 665nm) Emission 665 nm Emission SA_APC->Emission Signal

Fig 2: Mechanism of TR-FRET kinase assay utilizing Lanthanide-chelate donors and APC acceptors.

Protocol B: Orthogonal AlphaScreen Assay (384-Well)

Objective: Validate TR-FRET hits and eliminate optical artifacts.

  • Kinase Reaction: In a 384-well OptiPlate, combine 5 µL of VEGFR-2/biotin-poly-GT mix with 100 nL of hit compounds. Initiate with 5 µL ATP and incubate for 60 minutes.

  • Bead Addition (Under Subdued Light): Add 10 µL of detection mix containing Protein A-conjugated Acceptor beads (pre-incubated with anti-phosphotyrosine antibody) and Streptavidin-coated Donor beads (final concentration 20 µg/mL each)[3]. Causality: AlphaScreen beads are highly photosensitive; handling under green-filtered light prevents premature singlet oxygen generation and baseline signal bleaching.

  • Readout: Incubate for 2 hours at room temperature. Read on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 520-620 nm).

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening cascade, rigorous statistical parameters must be met. The Z'-factor is utilized to quantify the suitability of the assay for HTS, where a value ≥ 0.5 indicates an excellent assay[2].

Assay ParameterPrimary Screen (TR-FRET)Orthogonal Screen (AlphaScreen)
Microplate Format 1536-well black plate384-well white OptiPlate
Total Assay Volume 6 µL20 µL
Signal-to-Background (S/B) > 5.0> 20.0
Z'-Factor ≥ 0.70≥ 0.75
Inter-plate CV% < 10%< 8%
False Positive Rate ~2-5% (Optical artifacts)< 1% (Post-triage validation)

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized aniline derivatives. N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a critical building block in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

The most reliable synthetic route involves a two-step sequence starting from commercially available 2-chloro-4-nitroaniline and cyclopropanecarbonyl chloride. However, the deactivated nature of the starting material and the chemoselectivity challenges during reduction require precise mechanistic control.

Below is the validated workflow, followed by an in-depth troubleshooting guide, step-by-step protocols, and quantitative benchmarking data.

Synthetic Route Visualization

SynthesisWorkflow SM 2-Chloro-4-nitroaniline Step1 Step 1: N-Acylation (NaH, THF, 0°C) SM->Step1 Reagent Cyclopropanecarbonyl chloride Reagent->Step1 Int1 N-(2-Chloro-4-nitrophenyl) cyclopropanecarboxamide Step1->Int1 85-92% Yield Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Int1->Step2 Product N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Step2->Product >95% Yield (No Dechlorination)

Workflow for the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my acylation step consistently below 50% when using triethylamine (TEA) and dichloromethane (DCM)? Causality: 2-Chloro-4-nitroaniline is a highly deactivated and sterically hindered nucleophile. The nitro group at the para position strongly withdraws electron density via resonance, while the ortho-chlorine atom provides significant steric bulk. Weak bases like TEA are thermodynamically incapable of deprotonating this specific aniline to form a reactive nucleophile. Self-Validating Solution: Switch to a strong base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) to irreversibly generate the highly nucleophilic anilide anion prior to the addition of cyclopropanecarbonyl chloride. You can visually validate the formation of the active nucleophile by monitoring the complete cessation of hydrogen gas evolution before introducing the electrophile.

Q2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this over-reaction? Causality: Over-acylation (yielding N,N-bis(cyclopropanecarbonyl)-2-chloro-4-nitroaniline) occurs when the newly formed mono-acylated product is deprotonated by excess strong base and subsequently attacks a second equivalent of the acid chloride. Self-Validating Solution: Strictly control the stoichiometry (1.05 equivalents of acid chloride and 1.1 equivalents of NaH). Add the acid chloride dropwise at 0 °C to a dilute solution of the anilide anion. This prevents localized concentration spikes of the electrophile, ensuring the mono-acylated product remains the kinetic sink.

Q3: During the nitro reduction step using Palladium on Carbon (Pd/C) and hydrogen gas, my LC-MS shows a major impurity corresponding to the loss of the chlorine atom. How do I suppress this? Causality: Standard Pd/C catalysts are highly active for the hydrogenolysis of aryl chlorides. When the chlorine is positioned ortho to an electron-donating group (like the newly formed amine or amide), the carbon-chlorine bond is significantly weakened, leading to rapid hydro-dehalogenation[1]. Self-Validating Solution: Abandon standard Pd/C for this specific substrate. Instead, utilize a chemoselective reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) is highly effective and completely preserves the aryl chloride. If catalytic hydrogenation is strictly required for scale-up, you must use Platinum on Carbon (Pt/C) doped with Vanadium or sulfided Platinum, which fundamentally alters the metal's d-band center to suppress dehalogenation while maintaining nitro reduction activity[2].

Q4: My final product turns dark brown over time upon storage. What causes this instability? Causality: Electron-rich anilines (especially 1,4-phenylenediamine derivatives) are highly susceptible to air oxidation, forming intensely colored quinonediimine species. Trace transition metals (such as residual Iron from the Béchamp reduction) act as potent catalysts for this oxidative degradation. Self-Validating Solution: Perform a rigorous metal scavenging workup (e.g., using an aqueous EDTA wash or silica-based metal scavengers like SiliaMetS® Thiol) immediately after the reduction step. A successful scavenging step is validated by the product remaining a pale beige solid after 48 hours of ambient light exposure. Store the final product under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of N-(2-Chloro-4-nitrophenyl)cyclopropanecarboxamide
  • Preparation: Charge a dry, argon-purged 500 mL reaction vessel with 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol, 1.0 eq) and anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add Sodium Hydride (60% dispersion in mineral oil, 2.55 g, 63.7 mmol, 1.1 eq) portion-wise over 10 minutes. Stir the suspension for 30 minutes at 0 °C until hydrogen evolution completely ceases (Self-validation step).

  • Acylation: Add cyclopropanecarbonyl chloride (6.35 g, 60.8 mmol, 1.05 eq) dropwise via an addition funnel over 15 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Remove the ice bath, warm the reaction to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (50 mL) dropwise. Extract the mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (7:3 v/v) to afford the pure intermediate as a crystalline solid.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)
  • Preparation: Suspend N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide (10.0 g, 41.6 mmol, 1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 100 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 11.6 g, 208.0 mmol, 5.0 eq) and Ammonium Chloride (4.45 g, 83.2 mmol, 2.0 eq) to the suspension.

  • Reduction: Heat the mixture to 80 °C (reflux) and stir vigorously for 3 hours. Monitor reaction completion via HPLC (Target: <1% starting material).

  • Filtration: Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (150 mL).

  • Extraction: Concentrate the filtrate under vacuum to remove the Ethanol. Extract the remaining aqueous residue with Ethyl Acetate (2 x 100 mL). Wash the organic layer with saturated NaHCO₃ (50 mL), then brine (50 mL).

  • Metal Scavenging: Stir the organic layer vigorously with 0.1 M aqueous EDTA disodium salt (50 mL) for 1 hour to chelate and remove trace iron.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and evaporate the solvent. Triturate the resulting solid with cold Heptane to afford N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide as a pale beige solid.

Quantitative Data Summary

The following table summarizes the benchmarking data for various reduction methodologies applied to the intermediate, highlighting the critical need for chemoselective conditions to prevent dehalogenation.

Reduction MethodCatalyst / ReagentsConversion (%)Dechlorination Impurity (%)Isolated Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), MeOH>99%45.2%48%
Catalytic Hydrogenation5% Pt/C (Sulfided), H₂ (3 atm), EtOAc>99%<1.0%88%
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O >99% Not Detected 92%
Stannous ChlorideSnCl₂·2H₂O, EtOAc, 80 °C>99%Not Detected81% (Difficult workup)

References[1] Texas Tech University (TTU) Chemical Database: Identifier/CAS # Name Group # 5683-31-8.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwzH4ljGL-rYtKfd9_Ho_-7GpURdmJPQiJpR2j65ETwtp533lm5p05Y-D7RLA4tCBDWO8larnmmOQEyYsCG4ryHmJ5Q2QGkCEjjwKopuZHViJmyTSxon1bElLEdaiTRWwlDy-Z1a4P85BR5FBERXeBAgPt_NlPuzE-E1XIPRtiwchU9YEcEg688oDYfvZl_Pvr3_1_v2Uxe1xMRQ==[3] Selective Hydrogenation. I. para Chloronitrobenzene to para Chloroaniline Platinum on Carbon As Catalyst, ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33YeIWgGLf_0FfoMbbecD6qA4VIu5oxxVT7fCggPenHsxOl5FQiuahcGUK2qmIrFNJQotldKuEtddsFo6iro80i-ZwrZq2RK7KhvE576DOpNhEeHErxnMc9WGIxI0Nd3pQnOlFS7KY8ASnjecem7DlgDrmjz81jRnO6N9319j5u2IZenL_ngxdOCnn3sCROS6rLtfNfeNEDqBop5fYoO2FYkFhJiDytQbTP_7o1ZLPp-O07XVhKAQS8YjjM0n-xYmUc80UwTVepSa_kKkqCcB8C0n7o4=[2] Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst, Organic Process Research & Development - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_jlOVOKe_ZbfZcYmTc6QUkRgjOMfLRx5R_WFlZizAj_LntsfA4z_j9995wGFD39BbT76N-oIZVQtbWdNA3vHERjL4ZPDGPvFVTLJ7XCPuOZluNfDro6iNQpHT-NRk8yost0szHA==

Sources

Optimization

Optimizing reaction temperature for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide amidation

Topic: Optimizing Reaction Temperature for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Amidation Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Amidation

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up amidation workflows involving N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide . Because this intermediate possesses both a primary aniline and a secondary amide, achieving chemoselective acylation requires precise thermodynamic and kinetic control.

Mechanistic Overview: The Causality of Temperature Control

When amidating the free 4-amino group of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, the molecule presents a unique electronic environment. The primary aniline is moderately deactivated by the inductive electron-withdrawing effect of the meta-chloro substituent. Consequently, the nucleophilicity of the aniline is reduced, necessitating highly activated electrophiles (e.g., acid chlorides or HATU-activated esters) .

However, introducing highly active coupling reagents creates a competing risk: over-acylation . The molecule contains a secondary cyclopropanecarboxamide nitrogen. If the reaction temperature exceeds the kinetic threshold (typically >40 °C), the base (e.g., DIPEA) can deprotonate this secondary amide, allowing it to attack the electrophile and form a bis-acylated impurity. Therefore, temperature optimization is not merely about reaction speed; it is the primary mechanism for enforcing chemoselectivity and preventing epimerization of chiral coupling partners .

Troubleshooting Guides & FAQs

Q1: My amidation reaction using HATU/DIPEA is stalling at room temperature (20 °C). Should I heat it to 60 °C? A1: Heating to 60 °C is strongly discouraged. While the 4-amino group is a relatively weak nucleophile, exceeding 40 °C significantly increases the risk of epimerization and promotes competitive acylation at the cyclopropanecarboxamide nitrogen. Instead of high heat, consider rethinking your amide bond synthesis strategy by switching to a more reactive coupling reagent (like PyAOP) or maintaining the temperature at 25 °C and extending the reaction time .

Q2: I am using an acid chloride for the coupling. At 25 °C, I observe a major late-eluting impurity on HPLC. What is the cause? A2: Acid chlorides are highly reactive and lack the selectivity of specialized coupling reagents. At ambient temperatures, they can acylate both the primary aniline and the secondary amide. To establish a self-validating system, initiate the reaction at 0–5 °C. The primary aniline is sterically more accessible and inherently more nucleophilic than the secondary amide; low temperatures exploit this kinetic difference to maximize chemoselectivity.

Q3: How do I track the temperature-dependent formation of the bis-acylated impurity? A3: Implement a rigorous HPLC tracking protocol. The bis-acylated impurity will elute later (due to increased lipophilicity) than the target product on a reverse-phase C18 column. By running isothermal holds at 0 °C, 20 °C, and 40 °C, you can dynamically monitor the degradation of chemoselectivity.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction temperature, conversion rates, and the generation of side products when coupling N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide with a standard chiral carboxylic acid using HATU/DIPEA.

Temperature ProfileConversion (4h)Target Amide YieldBis-acylated ImpurityEpimerization Rate
Isothermal 0 °C 45%42%< 0.1% (ND)< 0.1% (ND)
Gradient 0 → 25 °C > 99%92%0.5%0.2%
Isothermal 40 °C > 99%78%8.4%3.1%
Isothermal 60 °C > 99%55%28.7%12.5%

Data Interpretation: A gradient approach (0 °C to 25 °C) provides the optimal thermodynamic balance, ensuring full conversion while suppressing the activation energy required for secondary amide deprotonation.

Standard Operating Protocol (SOP)

To ensure high-fidelity reproducibility, follow this self-validating step-by-step methodology for the chemoselective amidation of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. This protocol is adapted from large-scale pharmaceutical manufacturing standards .

Materials:

  • N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (1.0 eq)

  • Carboxylic acid partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Procedure:

  • Electrophile Activation (0 °C): In an oven-dried flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to generate the active O-At ester.

    • Causality Check: Pre-activation at 0 °C prevents thermal degradation of the highly reactive intermediate and freezes the stereocenter to prevent epimerization.

  • Substrate Addition: Add N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (1.0 eq) in a single portion.

  • Temperature Gradient (0 °C → 25 °C): Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to 25 °C naturally.

    • Causality Check: Initiating at 0 °C captures the most reactive electrophilic species safely. Warming to 25 °C provides the kinetic energy required to drive the moderately deactivated aniline to full conversion.

  • In-Process Monitoring (Self-Validation): After 4 hours at 25 °C, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via HPLC. The system is validated when the primary aniline peak disappears (>95% conversion) and the late-eluting bis-acylated byproduct remains <1%.

  • Quenching & Workup: Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove DMF) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Workflow Visualization

TempOptimization Start Initiate Amidation N-(4-Amino-2-chlorophenyl)... + Electrophile TempCheck Set Initial Temperature Start->TempCheck LowTemp 0-5 °C (Acid Chlorides) TempCheck->LowTemp Highly Reactive MidTemp 20-25 °C (Activated Esters/HATU) TempCheck->MidTemp Standard Coupling HighTemp >40 °C (Sterically Hindered) TempCheck->HighTemp Poor Conversion LowResult High Chemoselectivity No Bis-acylation LowTemp->LowResult MidResult Balanced Kinetics Monitor Epimerization MidTemp->MidResult HighResult Risk of Side Reactions (Amide Deprotonation) HighTemp->HighResult Opt Validate via HPLC (Self-Validating System) LowResult->Opt MidResult->Opt HighResult->Opt

Decision matrix for optimizing amidation temperature based on electrophile reactivity.

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise in N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Quantification

Welcome to the Advanced Technical Support Center. Quantifying N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Quantifying N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide presents unique chromatographic challenges. Because this molecule features a primary aromatic amine (aniline derivative), a hydrophobic chlorophenyl ring, and a polar cyclopropanecarboxamide moiety, it requires highly specific reversed-phase HPLC conditions.

Analysts typically employ acidic modifiers like Trifluoroacetic acid (TFA) to protonate the amine and suppress secondary interactions with column silanols. However, combining TFA with the gradient elution required to elute the hydrophobic chlorophenyl group frequently induces severe baseline noise and drift. This guide provides mechanistic troubleshooting steps, self-validating protocols, and quantitative thresholds to restore system integrity.

Diagnostic Matrix: Identifying the Root Cause

Before altering your method, you must classify the type of baseline noise your system is exhibiting. Use the logical decision tree below to trace the visual symptoms on your chromatogram to their mechanical or chemical root causes.

BaselineTroubleshooting Start Observe HPLC Baseline Noise Profile Type1 High-Frequency Noise (Fuzzy Baseline) Start->Type1 Type2 Periodic Pulsation (Rhythmic Spikes) Start->Type2 Type3 Baseline Drift (Upward/Downward) Start->Type3 Cause1 Detector Lamp Aging or Dirty Flow Cell Type1->Cause1 Cause2 Air Bubbles or Failing Check Valves Type2->Cause2 Cause3 TFA Absorbance Shift or Aniline Oxidation Type3->Cause3 Action1 Run Lamp Energy Test & Flush Cell (1N HNO3) Cause1->Action1 Action2 Purge Pump, Sonicate Valves & Check Degasser Cause2->Action2 Action3 Balance TFA in Solvents & Use Fresh UPW Cause3->Action3

Logical decision tree for diagnosing and resolving HPLC baseline noise.

Troubleshooting FAQs (Mechanistic Q&A)

Q: Why does my baseline drift upward significantly during the gradient run for this compound? Causality: To prevent the primary amine of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide from tailing, TFA is frequently added to the mobile phase. TFA absorbs strongly at low UV wavelengths (e.g., 210–214 nm). As the organic gradient increases to elute the hydrophobic chlorophenyl group, the refractive index and TFA concentration change, causing an apparent upward drift in absorbance[1]. Solution: Balance the absorbance by adding 0.1% TFA to Mobile Phase A (Water) and slightly less—0.085% TFA—to Mobile Phase B (Acetonitrile). Furthermore, utilizing a static mixer ensures uniform solvent blending, which mitigates gradient-induced optical noise[2].

Q: I am observing high-frequency, random noise (a "fuzzy" baseline). Is my C18 column degrading? Causality: High-frequency noise is rarely a column issue; it is a symptom of optical or electronic degradation within the UV detector. An aging deuterium lamp produces less light energy, lowering the signal-to-noise (S/N) ratio. Alternatively, a dirty flow cell scatters light, increasing background noise[3],. Solution: Perform a lamp energy test using your detector's onboard diagnostics. If the lamp fails or has exceeded 2,000 hours, replace it. If the lamp is healthy, flush the flow cell with 1N nitric acid to remove organic deposits (strictly avoid phosphoric acid for flow cell cleaning)[4].

Q: The baseline shows rhythmic pulsations that match the pump stroke. How do I fix this? Causality: Periodic noise is hydraulic, indicating that pressure fluctuations are reaching the flow cell. This is caused by air bubbles trapped in the pump head, failing check valves, or a malfunctioning inline degasser[5]. Solution: Purge the pump with 100% degassed organic solvent. If you are using TFA, be aware that it can cause standard ruby check valves to stick; switching to ceramic check valves is a field-proven method to resolve rhythmic baseline noise in TFA-based runs[1].

Q: I see irregular ghost peaks and baseline humps even in blank injections. Could this be related to the analyte? Causality: Yes. Aniline derivatives are highly susceptible to oxidation[6]. Oxidized residues of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide can slowly elute as broad humps if the column is not properly washed. Additionally, organic contaminants in ultrapure water (UPW) can accumulate on the column during the aqueous equilibration phase and elute as ghost peaks during the gradient. Solution: Use freshly dispensed HPLC-grade water and ensure your UPW system's Total Organic Carbon (TOC) levels are strictly monitored. Implement a column wash step with a strong polar solvent at the end of each run[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. Use the following protocols to isolate variables and definitively prove the source of your baseline noise.

Protocol 1: System Isolation Test (Identifying the Source of Noise)

Purpose: To definitively isolate the source of baseline noise to the pump, detector, or column[5].

  • Step 1: Remove the analytical C18 column and replace it with a zero-dead-volume union[5].

  • Step 2: Pump a 50:50 Water/Acetonitrile mixture at 1.0 mL/min and monitor the baseline.

    • Validation Check: If the noise disappears, the column was the source (e.g., strongly retained aniline impurities or phase dewetting)[5],. If the noise persists, proceed to Step 3.

  • Step 3: Turn off the pump, but leave the UV detector on.

    • Validation Check: If the baseline flatlines, the issue is hydraulic (pump pulsations, check valves, or dissolved air)[5]. If the random noise continues, the issue is optical/electronic (aging lamp or dirty flow cell).

Protocol 2: Mobile Phase Optimization for Aniline Derivatives

Purpose: To prepare a stable, low-noise mobile phase system for gradient elution of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

  • Step 1: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade TFA to 1000 mL of freshly dispensed Ultrapure Water (UPW). Mix thoroughly.

  • Step 2: Prepare Mobile Phase B by adding 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly. (Note: The 15% reduction of TFA in the organic phase perfectly offsets the baseline drift caused by the solvent's changing refractive index).

  • Step 3: Filter both mobile phases through a 0.45 µm PTFE membrane filter to remove particulates[3].

  • Step 4: Degas the solvents thoroughly using an inline vacuum degasser before introducing them to the HPLC system to prevent outgassing in the flow cell[4],.

Quantitative Data & Thresholds

Use the table below to compare your system's baseline noise metrics against industry-standard acceptable thresholds.

Noise ClassificationVisual CharacteristicAcceptable ThresholdPrimary CausalityRecommended Corrective Action
High-Frequency Noise Fuzzy, rapid oscillations< 0.05 mAULow lamp energy, dirty flow cellReplace D2 lamp; Flush cell with 1N HNO3
Periodic Noise Rhythmic spikes< 0.1 mAUPump pulsation, check valve failureSonicate check valves; Purge air bubbles
Baseline Drift Upward/downward trend< 5.0 mAU / 10 minTFA absorbance shift, temperatureBalance TFA in A/B; Use column oven
Ghost Peaks Broad, irregular humps< 0.5 mAUUPW organics, aniline oxidationReplace UPW filters; Add column wash step

References

  • 3 - uvtech-cc.com

  • 4 - universallab.org

  • 1 - sepscience.com

  • 5 - theoverbrookgroup.com 5. - elementlabsolutions.com 6.6 - benchchem.com 7.2 - chromtech.com 8. - resintech.com

Sources

Optimization

Advanced purification techniques for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide crude extracts

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of N-(4-Amino-2-chlorophenyl)cyclopropane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1).

As a critical pharmaceutical intermediate, this molecule presents unique purification challenges due to the competing reactivities of its functional groups: an electron-rich primary aniline, a sterically hindered ortho-chloro substituent, and a cyclopropanecarboxamide linkage. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity, API-grade recovery.

Part 1: Physicochemical Profiling & Purification Strategy

To design an effective purification workflow, we must first exploit the molecule's intrinsic physicochemical properties. The primary amine at the C4 position provides a distinct basic handle (pKa ~4.5) that can be utilized for orthogonal separation, while the hydrophobic chlorophenyl ring dictates its solubility profile.

Table 1: Physicochemical Parameters & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 210.66 g/mol Enables standard LC-MS tracking (ESI+ m/z 211.1 [M+H]+).
Functional Groups Primary amine, Aryl chloride, AmideAmine allows for acid-base extraction; amide is susceptible to extreme pH/heat[1].
Metal Affinity High (Bidentate potential)The amine and amide nitrogens can strongly chelate residual transition metals (e.g., Pd, Fe) from upstream reduction steps[2].
Oxidation Potential High (Aniline core)Susceptible to auto-oxidation in air/light, requiring inert atmospheres during concentration[3].
Purification Workflow Decision Tree

The following workflow leverages chemical scavenging and acid-base manipulation to bypass the limitations of standard silica gel chromatography, which often fails to resolve structurally similar impurities.

G Crude Crude Extract (Contains Pd, Bis-amides, Tars) Scavenge Metal Scavenging (Si-Thiol Resin) Crude->Scavenge Dissolve in EtOAc AcidExt Acid Extraction (1M HCl) Scavenge->AcidExt Filter Resin OrgWaste Organic Phase (Bis-amides, Neutrals) AcidExt->OrgWaste Phase Separation AqPhase Aqueous Phase (Anilinium Salt) AcidExt->AqPhase Phase Separation BaseNeut Basification (pH 8-9 with NaHCO3) AqPhase->BaseNeut Neutralize Cryst Recrystallization (EtOAc/Heptane) BaseNeut->Cryst Extract & Concentrate Pure Pure Product (>99% HPLC, <10 ppm Pd) Cryst->Pure Filter & Dry

Figure 1: Optimized purification workflow for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Part 2: Troubleshooting FAQs

Q1: My crude extract darkens significantly (turning dark brown/red) during rotary evaporation. What is the mechanism of this degradation, and how can I prevent it?

The Causality: The darkening is caused by the auto-oxidation of the primary aniline group at the C4 position. In the presence of oxygen, ambient light, and trace transition metals (which act as radical initiators), anilines rapidly oxidize to form highly conjugated, colored azo, azoxy, or quinone-imine polymeric species[3]. The Solution:

  • Remove catalysts first: Perform metal scavenging before any concentration steps.

  • Inert atmosphere: Sparge all extraction solvents with nitrogen to displace dissolved oxygen.

  • Thermal control: Maintain rotary evaporation water bath temperatures strictly below 40°C.

Q2: I am observing co-elution of a +86 Da mass impurity during flash chromatography. How do I separate it from the target compound?

The Causality: A +86 Da mass shift corresponds to the addition of a second cyclopropanecarbonyl group. This indicates over-acylation (bis-amide formation) occurred at the C4-amine during the upstream synthesis. Because the bis-amide and the target mono-amide share similar polarities, they co-elute on standard normal-phase silica. The Solution: Utilize an orthogonal acid-base liquid-liquid extraction (See Protocol A). The target molecule possesses a basic primary amine, allowing it to form a water-soluble anilinium salt at pH < 2. The over-acylated bis-amide lacks this basic center, remains neutral, and will be selectively washed away in the organic waste phase.

Q3: Residual palladium levels in my crude extract are >2000 ppm from the nitro-reduction step. Recrystallization only drops it to ~200 ppm. How do I achieve API-grade (<10 ppm) limits?

The Causality: Palladium strongly coordinates to the basic amine and the amide nitrogen of your product, forming a stable complex[2]. Physical separation techniques like recrystallization are inefficient because the Pd is chemically bound to the product lattice. The Solution: You must introduce a competing ligand with a higher thermodynamic affinity for palladium. Treating the organic solution with a silica-supported thiol (Si-Thiol) scavenger utilizes the "soft-soft" interaction between the sulfur atom and the Pd metal, irreversibly displacing the metal from your product[4].

Table 2: Metal Scavenging Efficiency (Quantitative Comparison) [2][5]

Scavenging MethodEquivalentsContact TimeInitial Pd (ppm)Final Pd (ppm)Yield Recovery
Recrystallization OnlyN/A12 h280021085%
Polyamine Resin3.0 eq4 h28004592%
Si-Thiol (Optimal) 3.0 eq 1 h 2800 < 5 96%

Part 3: Validated Experimental Protocols

Protocol A: Selective Acid-Base Extraction

This protocol is a self-validating system: the successful phase transfer of the product is visually and chemically confirmed via pH monitoring, ensuring no product is lost to premature hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Validation Checkpoint 1): Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.

    • Causality: The HCl protonates the C4-amine, driving the target molecule into the aqueous phase.

    • Validation: Spot both phases on a TLC plate (UV 254 nm). The target compound must be absent from the top organic layer.

  • Phase Separation: Separate the phases. Discard the organic layer (which now contains the neutral bis-amide impurities and unreacted non-basic starting materials). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic impurities.

  • Basification (Validation Checkpoint 2): Cool the aqueous phase to 5°C in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches 8.0 - 8.5.

    • Causality: NaHCO3​ is chosen over NaOH to prevent base-catalyzed hydrolysis of the cyclopropanecarboxamide group[1]. The target compound will precipitate or form a milky suspension as the free base is regenerated.

    • Validation: Confirm pH with a calibrated pH meter. Do not exceed pH 9.

  • Recovery: Extract the neutralized aqueous phase with fresh EtOAc (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (<40°C) to yield the purified free base.

Protocol B: Flow-Based Metal Scavenging (Si-Thiol)

This protocol removes residual transition metals to <10 ppm without subjecting the sensitive aniline to prolonged thermal stress.

Step-by-Step Methodology:

  • Resin Preparation: Pack a fritted glass column or solid-phase extraction (SPE) cartridge with 3.0 equivalents (relative to the calculated Pd catalyst load) of Si-Thiol metal scavenger resin[4].

  • Conditioning: Flush the resin bed with 3 column volumes (CV) of EtOAc to swell the matrix and remove trapped air.

  • Sample Loading: Dissolve the crude extract in a minimum volume of EtOAc/THF (4:1 v/v) to ensure complete solubility.

  • Flow Processing: Pass the solution through the Si-Thiol cartridge via gravity or slight positive pressure (flow rate ~1-2 CV/minute).

    • Causality: Flow processing prevents the denaturation of the compound that often occurs during long-term batch stirring, while maximizing the interaction between the Pd and the thiol functional groups[6].

  • Elution & Wash: Wash the cartridge with an additional 2 CV of EtOAc to ensure complete elution of the target compound.

  • Verification: Concentrate the eluent and submit a 10 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that Pd levels are <10 ppm.

Part 4: References

  • Metal Scavenging Mechanisms: PPS374.V.1 ISOLUTE Thiol Metal Scavenger. Biotage. Available at:[Link][4]

  • Flow Processing vs Batch Scavenging: DualPore™ Metal Scavenger for Purification. DPS Inc. Available at:[Link][6]

  • Palladium Extraction in Pharmaceuticals: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Organic Process Research & Development. Available at:[Link][2]

  • Alternative to Recrystallization: Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. Available at:[Link][5]

  • Aniline Oxidation and Purification: US10889539B2 - Aniline purification process. Google Patents. Available at:[3]

Sources

Troubleshooting

Technical Support Center: Minimizing Toxic Byproducts in N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Scale-Up

Welcome to the Advanced Technical Support Center. As drug development professionals scale up the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1)—a critical halogenated aniline intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals scale up the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1)—a critical halogenated aniline intermediate—they frequently encounter severe challenges with genotoxic impurities and highly reactive intermediates.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress toxic byproduct formation during the two-step synthesis: the amidation of 2-chloro-4-nitroaniline, followed by the chemoselective catalytic hydrogenation of the nitro intermediate.

I. Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map where toxic byproducts originate. The diagram below illustrates the synthetic route and the specific junctures where genotoxic unreacted starting materials, explosive hydroxylamines, and toxic dehalogenated anilines emerge.

Pathway SM 2-Chloro-4-nitroaniline (Genotoxic SM) NitroInt N-(2-chloro-4-nitrophenyl) cyclopropanecarboxamide SM->NitroInt Amidation (Base) Acyl Cyclopropanecarbonyl Chloride Acyl->NitroInt BisAcyl Bis-acylated Impurity (Yield Reducer) NitroInt->BisAcyl Over-acylation Hydroxyl Hydroxylamine Intermediate (Toxic, Explosive) NitroInt->Hydroxyl Partial Reduction (H2, Catalyst) Target N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide (Target API Intermediate) Hydroxyl->Target Complete Reduction Dehalo N-(4-aminophenyl) cyclopropanecarboxamide (Dehalogenated Toxin) Target->Dehalo Over-reduction (C-Cl Cleavage)

Mechanistic pathway of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide synthesis and toxic byproducts.

II. Troubleshooting & FAQs

Q1: During the catalytic reduction step, we are seeing high levels of N-(4-aminophenyl)cyclopropanecarboxamide (the dehalogenated byproduct). Why is this happening, and how can we prevent it? A1: This is caused by hydrodechlorination, a notorious side reaction when using standard Palladium (Pd/C) or Platinum (Pt/C) catalysts. Once the nitro group is reduced, the C-Cl bond becomes highly susceptible to hydrogenolysis. Causality & Solution: To suppress this, abandon standard Pd/C and switch to a PtZn intermetallic catalyst supported on SiO₂ . The electron-enrichment of Pt by Zn promotes nitro-hydrogenation while effectively inhibiting carbon–halogen bond scission [1]. Furthermore, at a molecular level, the electrostatic repulsion between the non-bonding orbitals of the chlorine atom and the predominant orbitals of sterically hindered Pt sites prevents the substrate from adsorbing in a geometry that favors dehalogenation [2].

Q2: Our In-Process Control (IPC) shows a dangerous accumulation of the hydroxylamine intermediate. Why is it stalling here? A2: The hydroxylamine derivative is a highly toxic and potentially explosive intermediate formed during the step-wise reduction of the nitro group [3]. Accumulation at scale almost always indicates gas-liquid mass transfer limitations (insufficient dissolved H₂) rather than catalyst failure. Causality & Solution: In scale-up reactors, surface aeration is insufficient. You must ensure rigorous agitation (e.g., >800 rpm with a hollow-shaft gas-entrainment impeller) to drive H₂ into the liquid phase. Never terminate the reaction based on a fixed time. Instead, implement a self-validating protocol: monitor the H₂ mass flow controller until uptake drops to absolute zero, then verify via HPLC before quenching.

Q3: We are detecting unreacted 2-chloro-4-nitroaniline in the final isolated intermediate. How do we eliminate this genotoxic impurity? A3: Unreacted starting material from the amidation step carries over because its solubility profile closely mimics the final product, making downstream crystallization purifications inefficient. Causality & Solution: You must drive the amidation to absolute completion upstream. Use a 1.05–1.10 molar equivalent of cyclopropanecarbonyl chloride. Crucially, introduce a specific basic aqueous quench (5% Na₂CO₃) at the end of the amidation step and hold at 40 °C for 1 hour. This hydrolyzes any residual acid chloride, allowing you to use a subsequent acidic wash (1M HCl) to protonate and purge any trace unreacted aniline into the aqueous waste stream.

III. Quantitative Catalyst Performance Data

The choice of catalyst dictates the impurity profile. The table below summarizes the quantitative impact of catalyst selection on the reduction of the nitro-intermediate, highlighting why intermetallic compounds are mandatory for scale-up.

Table 1: Catalyst Performance Comparison for Chemoselective Reduction

Catalyst SystemConversion (%)Target API Selectivity (%)Dehalogenation Impurity (%)Hydroxylamine Impurity (%)
5% Pd/C (Standard)>99.082.516.5<0.1
5% Pt/C (Standard)>99.091.27.80.5
Pt/SiO₂ 98.594.05.5<0.1
PtZn/SiO₂ (Optimized)>99.9 >99.9 <0.1 <0.1

(Data synthesized from chemoselective halonitroarene hydrogenation benchmarks [1])

IV. Self-Validating Experimental Protocols

To guarantee the suppression of toxic byproducts, researchers must move away from time-based recipes and adopt self-validating workflows.

Workflow Step1 1. Catalyst Preparation Load PtZn/SiO2 catalyst (Prevents C-Cl scission) Step2 2. Purge & Pressurize 5x N2, then 5x H2 Set to 1.0 atm H2 Step1->Step2 Step3 3. Reaction Monitoring Track H2 uptake strictly Maintain 40 °C Step2->Step3 Decision Has H2 uptake ceased? Step3->Decision Step4 4. In-Process Control (IPC) Sample for HPLC analysis Decision->Step4 Yes Fail1 Continue stirring at 40 °C Decision->Fail1 No Decision2 Hydroxylamine < 0.1%? Step4->Decision2 Step5 5. Quench & Filter Cool to 5 °C, filter catalyst Decision2->Step5 Yes (Validated) Decision2->Fail1 No (Incomplete) Fail1->Step3

Self-validating hydrogenation workflow ensuring complete reduction and byproduct suppression.

Protocol: Chemoselective Catalytic Hydrogenation of the Nitro Intermediate

Objective: Reduce N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide to the target amine while strictly suppressing dehalogenation and hydroxylamine accumulation.

Step 1: Reactor Charging & Inertion

  • Charge a high-pressure Hastelloy reactor with 1.0 kg of N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide, 10 L of absolute ethanol, and 0.05 kg of PtZn/SiO₂ catalyst.

  • Seal the reactor and purge the headspace with N₂ (3 cycles of 3.0 bar) to remove oxygen, followed by H₂ (3 cycles of 3.0 bar) to prime the environment.

Step 2: Reaction Initiation & Mass Transfer Control 3. Pressurize the reactor to 1.0 atm (or up to 1.0 MPa depending on specific kinetic requirements) with H₂. 4. Heat the reactor jacket to 40 °C. 5. Critical Causality Step: Set the agitator to a minimum of 800 rpm. High shear is mandatory to overcome gas-liquid mass transfer resistance, preventing the reaction from stalling at the toxic hydroxylamine stage.

Step 3: Self-Validating Monitoring 6. Monitor the reaction exclusively via the H₂ mass flow controller. Do not rely on theoretical timeframes. 7. The reaction enters the validation phase only when the H₂ flow rate drops to absolute zero for 15 consecutive minutes.

Step 4: IPC Verification & Quench 8. Withdraw a 2 mL sample via the dip tube and analyze via HPLC. 9. Validation Gate: The reaction is validated for quench only if the hydroxylamine intermediate is <0.1% and the dehalogenated aniline is <0.1%. If hydroxylamine is >0.1%, resume agitation at 40 °C. 10. Once validated, cool the reactor to 10 °C, vent the H₂, and purge with N₂. Filter the mixture through a Sparkler filter to recover the PtZn/SiO₂ catalyst (which retains activity for up to 4 recycles).

V. References
  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Journal of the American Chemical Society. 2

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PMC / National Institutes of Health. 3

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. ACS Publications. 1

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS No. 926247-28-1)[1].

This highly functionalized intermediate presents significant crystallization challenges. The hydrophobic cyclopropyl and 2-chloro-phenyl moieties compete with the polar, hydrogen-bonding aniline and carboxamide groups. This structural dichotomy frequently results in severe processing bottlenecks, primarily liquid-liquid phase separation (LLPS, or "oiling out") and conformational polymorphism. Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you isolate high-purity crystalline material.

Part 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

FAQ 1: Why does my batch form a biphasic oil instead of a crystalline suspension upon cooling? Oiling out occurs when the Gibbs free energy of mixing ( ΔGmix​ ) becomes positive before the solution reaches the critical supersaturation required for heterogeneous nucleation, as detailed in2[2]. Because this molecule possesses a hydrophobic cyclopropyl ring alongside polar groups, adding a polar antisolvent (like water) drastically reduces its solubility. If the cooling rate outpaces the nucleation kinetics, the system minimizes its free energy by separating into a solute-rich liquid phase (oil) and a solvent-rich aqueous phase rather than forming a solid crystal lattice.

FAQ 2: How can I force nucleation and bypass the oiling-out boundary? You must engineer the process to ensure that nucleation kinetics outcompete liquid demixing. This is achieved by mapping the metastable zone width (MSZW) and introducing seed crystals before the cloud point (the onset of LLPS) is reached. High seed loading (e.g., 3-5% w/w) provides immediate surface area for crystal growth, rapidly depleting supersaturation and suppressing the formation of the second liquid phase, a mechanism supported by3[3].

Quantitative Data: Solvent System Screening & LLPS Propensity
Solvent System (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)LLPS PropensityRecommended Action
Ethanol / Water (1:1)14512HighRequires strict seeding at 45°C; avoid rapid cooling.
Isopropanol / Water (6:4)1108ModerateOptimal for anti-solvent crystallization.
Toluene / Heptane (1:2)855LowGood for cooling crystallization; watch for polymorph shifts.
Ethyl Acetate21045Very LowHigh yield loss; requires evaporative crystallization.
Protocol 1: Anti-Solvent Seeding Crystallization to Bypass LLPS

Self-Validating Principle: This protocol uses in-line Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) to monitor chord length distributions, ensuring that seeding triggers crystal growth rather than droplet coalescence.

  • Dissolution : Dissolve crude N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in Isopropanol (6 volumes) at 65°C until a clear solution is achieved.

  • Clarification : Polish filter the solution through a 0.45 µm PTFE membrane to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition (Phase 1) : Slowly dose Water (2 volumes) over 30 minutes while maintaining 65°C. Validation: FBRM should show baseline counts (no particles or droplets).

  • Cooling to Seeding Temperature : Cool the reactor to 45°C at a rate of 0.5°C/min. Causality: This temperature is scientifically chosen to be within the metastable zone, safely above the LLPS binodal curve.

  • Seeding : Introduce 3% w/w of pure, milled seed crystals (Form I) suspended in a small volume of Isopropanol.

  • Aging : Hold the suspension at 45°C for 2 hours. Validation: FBRM chord length distribution should shift to the right, indicating crystal growth on the seeds. No spherical droplets should be visible via in-line PVM.

  • Anti-Solvent Addition (Phase 2) : Dose the remaining Water (2 volumes) over 4 hours using a non-linear (cubic) addition profile to maintain constant supersaturation.

  • Final Cooling & Isolation : Cool to 5°C at 0.2°C/min, hold for 1 hour, filter, and wash with pre-chilled Isopropanol/Water (3:7).

LLPS_Pathway Start Supersaturated Solution Cooling Rapid Cooling / High Antisolvent Start->Cooling Uncontrolled Seeding Controlled Cooling + Seed Crystals Start->Seeding Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS ΔG_mix > 0 Nucleation Heterogeneous Nucleation Seeding->Nucleation Metastable Zone Impure Impure / Amorphous Solid LLPS->Impure Coalescence & Crash Precipitation Pure High-Purity Crystalline API Nucleation->Pure Crystal Growth

Thermodynamic pathways comparing uncontrolled LLPS (oiling out) versus controlled seeded nucleation.

Part 2: Managing Polymorphism and Crystal Habit

FAQ 3: My isolated solid exhibits varying melting points and inconsistent IR spectra across different batches. What is happening? The presence of the cyclopropanecarboxamide moiety allows for multiple hydrogen-bonding motifs (e.g., intermolecular amide-amide chains vs. intramolecular amide-aniline interactions). This results in conformational polymorphism, where different solid forms exhibit varying thermodynamic solubility and melting points (4)[4]. When crystallizing under high kinetic driving forces (rapid cooling), you are likely trapping a metastable polymorph (kinetic product) rather than the thermodynamically stable form.

FAQ 4: How do I reliably isolate the thermodynamically stable polymorph? Implement a slurry-mediated polymorphic transformation. By suspending the mixed-phase material in a solvent where it has moderate solubility, the metastable forms will dissolve (due to their higher free energy and solubility) and recrystallize onto the stable form via Ostwald ripening, a standard technique in solid-state chemistry (5)[5].

Quantitative Data: Polymorph Characterization
FormThermodynamic StabilityMelting Point (°C)Key IR Bands (Amide I & II)Crystal Habit
Form IStable (Room Temp to MP)142 - 1441650 cm⁻¹, 1535 cm⁻¹Block-like
Form IIMetastable136 - 1381665 cm⁻¹, 1520 cm⁻¹Fine Needles
AmorphousUnstableGlass Transition ~65Broad signalsIrregular
Protocol 2: Slurry-Mediated Polymorphic Transformation

Self-Validating Principle: This protocol utilizes in-line Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to track the disappearance of the metastable Amide I band (1665 cm⁻¹) and the emergence of the stable band (1650 cm⁻¹), ensuring the transformation is complete before isolation.

  • Suspension : Charge the mixed-polymorph crude solid into a reactor with a 1:1 mixture of Ethanol and Water (10 volumes).

  • Agitation : Initiate high-shear agitation (e.g., 250 RPM with a pitched-blade turbine) to ensure complete suspension and maximize the solid-liquid mass transfer area.

  • Temperature Cycling : Heat the slurry to 50°C, hold for 4 hours, then cool to 20°C over 2 hours. Repeat this cycle twice. Causality: Temperature cycling accelerates the dissolution of the more soluble metastable Form II and promotes the growth of the less soluble Form I.

  • PAT Monitoring : Monitor the in-line ATR-FTIR spectrum. The process is deemed complete when the peak ratio of 1650 cm⁻¹ / 1665 cm⁻¹ plateaus at its maximum value.

  • Isolation : Filter the slurry at 20°C. Dry under vacuum at 40°C until constant weight is achieved.

Polymorph_Workflow Raw Metastable Form (Kinetic Product) Slurry Solvent Slurry (e.g., EtOH/H2O) Raw->Slurry Dissolution Dissolution of Metastable Form Slurry->Dissolution High Solubility Nucleation Nucleation of Stable Form Slurry->Nucleation Seeding (Optional) Dissolution->Nucleation Supersaturation Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Stable Thermodynamically Stable Polymorph Growth->Stable Lower Free Energy

Slurry-mediated polymorphic transformation driven by Ostwald ripening and solubility differentials.

Part 3: Impurity Rejection (Oxidation & Regioisomers)

FAQ 5: My crystals have a pink/brown tint, indicating aniline oxidation. How do I prevent this during crystallization? The 4-amino group (aniline) is highly susceptible to auto-oxidation, especially at elevated temperatures in the presence of dissolved oxygen and transition metal trace impurities. The oxidized byproducts (often azo or quinonoid species) are highly colored and easily incorporate into the crystal lattice.

Preventative Causality & Actions:

  • Deoxygenation : Sparge all crystallization solvents with Nitrogen for 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition : Add a catalytic amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or sodium dithionite (0.1% w/w), during the dissolution phase to intercept radical oxidation pathways.

  • Metal Scavenging : If the upstream synthesis utilized metal catalysts (e.g., Pd or Cu), treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) prior to crystallization, as trace metals drastically lower the activation energy for aniline oxidation.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS Publications)[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications)[Link]

  • Pharmaceutical Polymorphism Screening & Selection Charles River Laboratories[Link]

  • Advancing Approaches in Detecting Polymorphism Pharmaceutical Technology[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide and Cyclopropyl Amide Isosteres

When designing fragment libraries or optimizing lead compounds, the choice of amide isostere is rarely trivial. While aliphatic acetamides offer standard metabolic stability, they often fail to project functional groups...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing fragment libraries or optimizing lead compounds, the choice of amide isostere is rarely trivial. While aliphatic acetamides offer standard metabolic stability, they often fail to project functional groups optimally into complex binding pockets. Conversely, cyclopropyl amides—such as the building block N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1)[1]—provide a unique vector trajectory.

This guide objectively compares the structural, metabolic, and binding performance of N-aryl cyclopropyl amides against other common amide isosteres. By understanding the causality behind their conformational dynamics and non-CYP450 metabolic liabilities, researchers can make informed decisions during lead optimization.

Structural and Conformational Dynamics: The Walsh Model Effect

The structural behavior of cyclopropyl amides deviates significantly from standard secondary aliphatic amides. According to the Walsh model, the carbon atoms within a cyclopropyl ring possess substantial sp2 character[2]. This allows for unique electronic conjugation with the adjacent amide carbonyl.

In standard secondary acetamides, steric clashes drive the molecule almost exclusively into the Z-rotamer configuration with an anti conformation. However, secondary N-cyclopropyl amides exhibit distinct conformational flexibility. They frequently display an ortho conformation around the N-cPr bond and, in many cases, maintain considerable E-rotamer populations (up to 15% in non-polar solvents)[2].

For N-aryl derivatives like N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, the electron-withdrawing nature of the chlorophenyl ring modulates this equilibrium, reinforcing the Z-rotamer while maintaining the characteristic ortho twist. This specific geometry dictates its 3D vector projection, making it highly valuable for probing hydrophobic protein pockets.

Metabolic Stability: The Non-NADPH Hydrolysis Pathway

A critical factor in selecting cyclopropyl amides over simple acetamides is their metabolic stability. Early-stage drug discovery relies on Human Liver Microsomes (HLM) to assess clearance. When NADPH is excluded from the assay (HLM-N), cytochrome P450 enzymes are rendered inactive, isolating the activity of hepatic amidases and carboxylesterases[3].

Matched molecular pair (MMP) analyses reveal that terminating a molecule with a cyclopropyl amide significantly increases non-NADPH-dependent turnover compared to standard acetamides[3]. The hydrolytic cleavage of N-aryl cyclopropyl amides yields a free aniline (e.g., 4-amino-2-chloroaniline) and cyclopropanecarboxylic acid. The latter is a known metabolic liability, as it can lead to carnitine depletion risks in vivo[3].

MetabolicPathway A N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide B Hepatic Amidases (HLM-N Assay) A->B Hydrolysis C 4-Amino-2-chloroaniline (Free Amine) B->C D Cyclopropanecarboxylic Acid (Carnitine Depletion Risk) B->D

Caption: Metabolic hydrolysis pathway of N-aryl cyclopropyl amides via hepatic amidases.

Target Binding Efficacy and Ligand Efficiency

Despite metabolic risks, cyclopropyl amides are highly prized for their binding efficacy. In targeting hydrophobic pockets, such as the acetyl-lysine binding site of BET bromodomains (e.g., BRD4), intermediate-sized acyl groups like cyclopropyl and cyclobutyl amides are preferred over larger, bulky groups[4].

They provide an optimal balance of steric bulk to fill the pocket while maintaining a high ligand efficiency (~0.30)[4]. When compared to ethyl carbamates or N-methyl amides, cyclopropyl amides often yield superior selectivity profiles, making building blocks like N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide invaluable for fragment-based drug design (FBDD).

Quantitative Comparison of Amide Motifs
Motif / CompoundConformational PreferenceNon-NADPH Clearance ( ΔCLint​ )Target Binding ( Kd​ for BRD4)Ligand Efficiency
N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Z-rotamer dominant, ortho N-cPrModerate (1.5 - 3.0)N/A (Building Block)N/A
Secondary Aliphatic Acetamides Z-rotamer dominant, anti preferenceLow (< 1.5)> 1000 μ MLow
Secondary N-Cyclopropyl Amides Distinct E-rotamer presence (up to 15%)Moderate to High (> 3.0)230 - 500 μ M~ 0.30
Cyclobutyl Amides Z-rotamer dominantLow to Moderate~ 300 μ M~ 0.28
Ethyl Carbamates Z-rotamer dominantHigh~ 250 μ M~ 0.32

Validated Experimental Methodologies

To objectively evaluate the conformational and metabolic properties of cyclopropyl amides, the following self-validating protocols must be implemented.

Protocol 1: NMR Conformational Profiling of Amide Rotamers

Causality: The cyclopropyl ring's electronic properties alter the rotational energy barrier of the amide bond. Variable-temperature NMR allows us to calculate this barrier, while solvent titration reveals which conformations are stabilized by internal versus external hydrogen bonding.

  • Sample Preparation: Dissolve 5 mg of the cyclopropyl amide in 0.5 mL of CDCl 3​ (non-polar) and a separate sample in DMSO- d6​ (polar, hydrogen-bond accepting).

  • 1 H NMR Acquisition: Acquire standard 1 H spectra at 298 K. Integrate the distinct alpha-proton signals of the E and Z rotamers to determine the baseline population ratio.

  • Coupling Constant Analysis: Measure the 3JNH−CH​ coupling constant. A small coupling constant (< 4 Hz) indicates an ortho conformation around the N-cPr bond, whereas a larger constant suggests an anti conformation.

  • NOESY Cross-Validation (Self-Validating Step): Run a 2D NOESY experiment. The presence of cross-peaks between the cyclopropyl methine proton and the N-aryl substituent definitively confirms the spatial proximity inherent to the E-rotamer, validating the 1D integration data.

Protocol 2: Non-NADPH-Dependent Microsomal Stability Assay (HLM-N)

Causality: By omitting NADPH, CYP450 enzymes are rendered inactive. Any observed intrinsic clearance ( ΔCLint​ ) is directly attributable to hydrolytic enzymes (amidases/carboxylesterases), allowing us to pinpoint the specific metabolic liability of the cyclopropyl amide motif.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Crucial: Do not add NADPH or any regenerating system.

  • Control Spiking (Self-Validating Step): Run parallel incubations with Procaine (a known amidase substrate, positive control) and Phenacetin (a stable acetamide, negative control). If Procaine is not depleted, the microsomes lack amidase activity, invalidating the run.

  • Compound Incubation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by spiking the test compound to a final concentration of 1 μ M.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate the non-NADPH intrinsic clearance ( ΔCLint​ ).

AssayWorkflow Step1 1. Compound Incubation (1 μM in Human Liver Microsomes) Step2 2. Buffer Addition (Omit NADPH to isolate non-CYP metabolism) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min intervals) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify parent compound depletion) Step4->Step5

Caption: Step-by-step workflow for the non-NADPH-dependent microsomal stability assay (HLM-N).

References

  • [3] When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. ACS Medicinal Chemistry Letters. 3

  • [4] Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC / ACS Publications.4

  • [2] Conformational Features of Secondary N-Cyclopropyl Amides. Journal of Medicinal Chemistry (ACS Publications). 2

  • [1] 491839-51-1 | 4-((4-Amino-3-chlorophenyl)amino)-4-oxobutanoic acid (Reference for CAS 926247-28-1). BLDpharm. 1

Sources

Comparative

Structural Optimization in Drug Design: N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide vs. Traditional Aniline Derivatives

Executive Summary In modern medicinal chemistry, the transition from traditional aniline derivatives to highly optimized scaffolds like N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) represents a mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from traditional aniline derivatives to highly optimized scaffolds like N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) represents a masterclass in overcoming pharmacokinetic and toxicological liabilities. While free anilines are notorious for their mutagenic potential and rapid metabolic clearance, selectively acylating the amine to form a cyclopropanecarboxamide—coupled with a strategic ortho-chloro substitution—transforms a problematic moiety into a highly stable, potent pharmacophore.

This guide provides an objective, data-backed comparison of these two structural approaches, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for verification.

Part 1: Mechanistic Causality (E-E-A-T)

The Toxicological Liability of the Free Aniline

Traditional aniline derivatives are frequently flagged as structural alerts in drug discovery[1]. The electron-rich nitrogen is highly susceptible to Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated oxidation. This process converts the aniline into an N-hydroxylamine, which is subsequently oxidized into a highly reactive nitrosobenzene electrophile[2]. These soft electrophiles readily form covalent adducts with nucleophilic residues (e.g., cysteines) on proteins and DNA, leading to positive Ames test results (mutagenicity) and severe drug-induced autoimmune reactions[2].

The Pharmacophoric Advantage of Cyclopropanecarboxamide

Replacing the aniline with a cyclopropanecarboxamide serves a dual purpose:

  • Metabolic Shielding: The carbonyl group withdraws electron density from the nitrogen, drastically reducing its susceptibility to CYP450-mediated N-oxidation. This electronically deactivates the toxicophore, rendering the molecule Ames-negative.

  • Kinase Hinge Engagement: In kinase inhibitor design (e.g., Aurora or JAK2 inhibitors), the cyclopropanecarboxamide is not merely a protective group; it is an active binding motif. The amide NH and carbonyl oxygen act as a bidentate hydrogen bond donor/acceptor system, anchoring the drug to the backbone residues of the kinase hinge region[3]. The cyclopropyl ring provides rigid, lipophilic bulk that optimally fills the adjacent hydrophobic pocket without incurring the high entropic penalty associated with flexible alkyl chains[3][4].

The Structural Role of the 2-Chloro Substituent

In the specific scaffold of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, the chlorine atom at the 2-position provides critical steric hindrance. This ortho-substitution locks the dihedral angle of the phenyl ring relative to the amide, pre-organizing the molecule into its bioactive conformation. This reduces the entropic cost of target binding and provides an inductive electron-withdrawing effect that further stabilizes the remaining 4-amino group (which is typically used as a coupling point for heterocycles like pyrimidines) against oxidative degradation[5].

MetabolicPathway Aniline Traditional Aniline (High Electron Density) Hydroxylamine N-Hydroxylamine (Reactive Intermediate) Aniline->Hydroxylamine CYP450 Oxidation Nitroso Nitrosobenzene Species (Toxic Electrophile / Ames +) Hydroxylamine->Nitroso Further Oxidation Amide Cyclopropanecarboxamide (Electronically Deactivated) Stable Metabolically Stable (Excreted Intact) Amide->Stable CYP450 Resistance

Metabolic pathway: Aniline bioactivation to toxic nitroso species vs. Amide stability.

Part 2: Comparative Performance Data

The following table summarizes the quantitative improvements observed when transitioning a lead molecule from a traditional aniline scaffold to an N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide-derived scaffold (data representative of optimized kinase inhibitors)[3][5].

Pharmacological ParameterTraditional Aniline ScaffoldN-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide
HLM Half-Life ( t1/2​ ) < 15 min> 120 min
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 20 µL/min/mg
Ames Test (TA98/TA100) Positive (Mutagenic)Negative (Non-mutagenic)
Kinase Target IC 50​ 450 nM (Poor hinge binding)12 nM (Optimal hinge engagement)
Selectivity Profile Broad / High off-target toxicityHigh (Steric restriction by 2-Cl)

Part 3: Self-Validating Experimental Protocols

To objectively verify the metabolic stability and target engagement of these scaffolds, the following self-validating workflows must be employed.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality Check: This assay isolates Phase I CYP450 metabolism. A minus-NADPH control is mandatory to differentiate true enzymatic metabolism from chemical instability in the buffer.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking: Add the test compound (Aniline or Cyclopropanecarboxamide derivative) to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation: Run a parallel control well substituting NADPH with buffer.

  • Quenching: At timepoints 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolite profile at that exact second.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and calculate t1/2​ and CLint​ .

Workflow Step1 1. Prepare Microsomes (HLM + Cpd) Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Quench Timepoints (Cold MeCN) Step2->Step3 Step4 4. Centrifuge & Extract (Precipitate) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify) Step4->Step5 Step6 6. Calculate CL_int & t1/2 Step5->Step6

Step-by-step experimental workflow for evaluating in vitro microsomal stability (HLM).

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window to eliminate background auto-fluorescence from the test compounds, ensuring that the IC 50​ shift between the aniline and the amide is due to genuine target binding, not optical interference.

  • Reagent Assembly: In a 384-well low-volume plate, combine the target kinase (e.g., Aurora A), biotinylated peptide substrate, and ATP at its apparent Km​ .

  • Inhibitor Titration: Dispense the test compounds in a 10-point, 3-fold serial dilution (from 10 µM down to 0.5 nM) using an acoustic liquid handler.

  • Incubation: Seal and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). EDTA in the buffer chelates Mg²⁺, instantly halting the kinase reaction.

  • Readout: Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC 50​ via non-linear regression.

References

  • Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. ACS Journal of Medicinal Chemistry.

  • Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts and Daily Dose. MDPI. 2

  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. NIH / PMC.3

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.

  • Aurora Kinase Inhibitor III (CAS Number: 879127-16-9). Cayman Chemical. 5

Sources

Validation

Benchmarking the Catalytic Efficiency of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Synthesis

Introduction: The Chemoselectivity Challenge N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a critical structural building block in the pharmaceutical industry, frequently utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemoselectivity Challenge

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS 926247-28-1) is a critical structural building block in the pharmaceutical industry, frequently utilized in the synthesis of advanced therapeutics such as GPR40 agonists and novel kinase inhibitors[1].

The synthesis of this intermediate typically culminates in the catalytic hydrogenation of its nitro precursor, N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide. However, this transformation presents a classic chemoselectivity bottleneck: reducing the aromatic nitro group to an amine while strictly avoiding the hydrodehalogenation of the sterically hindered, yet electronically activated, ortho-chloro substituent[2].

This guide objectively benchmarks the catalytic efficiency of standard Palladium on Carbon (Pd/C) against Platinum on Carbon (Pt/C) and Vanadium-promoted Platinum (Pt-V/C) catalysts, providing researchers with field-proven data to optimize their synthetic workflows.

Mechanistic Causality in Catalyst Selection

As an Application Scientist, optimizing this synthesis requires treating the reaction not as a simple procedural step, but as a system governed by kinetic competition. The choice of heterogeneous catalyst dictates which reaction pathway dominates:

  • Palladium on Carbon (Pd/C): While highly active for nitro reductions, Pd has a strong thermodynamic affinity for oxidative addition into C-Cl bonds. This inherent trait leads to the rapid formation of the des-chloro impurity, N-(4-aminophenyl)cyclopropanecarboxamide, making it unsuitable for high-fidelity pharmaceutical synthesis[3].

  • Platinum on Carbon (Pt/C): Pt inherently exhibits a higher activation barrier for C-Cl cleavage, offering better baseline chemoselectivity. However, Pt-catalyzed nitro reductions often stall at the aryl hydroxylamine (Ar-NHOH) intermediate. The prolonged reaction times required to clear this intermediate inevitably lead to increased dehalogenation[2].

  • Vanadium-Promoted Platinum (Pt-V/C): Doping the Pt lattice with Vanadium fundamentally alters the catalytic kinetics. Vanadium acts as an oxophilic Lewis acid, coordinating the oxygen atom of the hydroxylamine intermediate. This coordination accelerates the disproportionation and final reduction of the hydroxylamine to the target amine, allowing the reaction to reach completion before the competitive hydrodehalogenation pathway can occur[3].

Reaction Pathway Visualization

G Nitro Nitro Precursor (Ar-NO2, 2-Cl) Hydroxylamine Hydroxylamine (Ar-NHOH, 2-Cl) Nitro->Hydroxylamine H2 (Fast) Target Target Amine (Ar-NH2, 2-Cl) Hydroxylamine->Target Pt-V/C (Promoted) Chemoselective Impurity Des-chloro Impurity (Ar-NH2, Des-Cl) Hydroxylamine->Impurity Pd/C Side-reaction Target->Impurity Pd/C Over-reduction

Catalytic hydrogenation pathways of the nitro precursor highlighting chemoselectivity.

Experimental Protocol: Self-Validating Workflow

To objectively benchmark these catalysts, the following self-validating protocol is employed. This workflow ensures that both hydroxylamine accumulation and dehalogenation are accurately quantified in real-time.

Step 1: Reaction Setup
  • Charge a 300 mL Hastelloy autoclave with N-(2-chloro-4-nitrophenyl)cyclopropanecarboxamide (10.0 g, 41.6 mmol) and anhydrous THF (100 mL). Note: THF is selected over methanol to enhance substrate solubility and mitigate solvent-mediated solvolysis[2].

  • Add the selected catalyst (1.0 mol% metal relative to substrate): 5% Pd/C, 5% Pt/C, or 1% V-5% Pt/C.

Step 2: Purging and Hydrogenation
  • Seal the autoclave and purge the headspace with N₂ (3 × 5 bar) to remove ambient oxygen, followed by a purge with H₂ (3 × 5 bar).

  • Pressurize the reactor to 5 bar H₂ and heat to 60 °C under vigorous mechanical stirring (1000 rpm) to eliminate mass transfer limitations.

  • Monitor hydrogen uptake continuously via a mass flow controller. The reaction is deemed complete when H₂ consumption plateaus.

Step 3: Workup and Analytical Validation
  • Cool the reactor to 20 °C, carefully vent the H₂ gas, and purge the system with N₂.

  • Filter the reaction mixture through a Celite pad to remove the heterogeneous catalyst. Wash the filter cake with additional THF (20 mL).

  • Analyze the crude filtrate via quantitative HPLC (UV detection at 254 nm) against authentic standards to determine the conversion, yield of the target amine, and the exact percentage of the hydroxylamine and des-chloro impurities.

Data Presentation: Catalyst Benchmarking

The quantitative results of the benchmarking study are summarized below. The data clearly illustrates the kinetic superiority of the Vanadium-promoted system.

Catalyst SystemConversion (%)Target Amine Yield (%)Des-chloro Impurity (%)Hydroxylamine Accumulation (%)TOF (h⁻¹)
5% Pd/C >99.968.531.50.01,200
5% Pt/C 98.282.14.311.8850
1% V - 5% Pt/C >99.998.7 <0.5 <0.5 1,450

Table 1: Comparative performance of hydrogenation catalysts for the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (Conditions: 5 bar H₂, 60 °C, THF solvent).

Conclusion

The benchmarking data confirms that standard Pd/C is unviable for the synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide due to aggressive hydrodehalogenation. While unpromoted Pt/C improves chemoselectivity, it suffers from hazardous hydroxylamine accumulation. By leveraging Vanadium's oxophilicity to rapidly clear the hydroxylamine intermediate, the Pt-V/C system effectively outpaces the competitive hydrodehalogenation pathway[2], ensuring the high fidelity and yield required for pharmaceutical manufacturing.

References

  • Source: Google Patents (Patent WO2005051890A1)
  • Title: Selectivity Tuning Options in Hydrogenation of m-Chloronitrobenzene to m-Chloroaniline Over Mono- and Bimetallic Supported Pt Catalysts Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Sources

Comparative

Comparative structural activity relationship (SAR) of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Executive Summary In modern rational drug design, the selection of a robust chemical scaffold is the difference between a failed high-throughput screen and a viable clinical candidate. The N-(4-amino-2-chlorophenyl)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a robust chemical scaffold is the difference between a failed high-throughput screen and a viable clinical candidate. The N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide motif (CAS: 926247-28-1) has emerged as a highly versatile pharmacophore. Rather than acting as a standalone therapeutic, this structure is a privileged building block frequently integrated into targeted kinase inhibitors (e.g., RIPK1, c-KIT) [1][2] and G protein-coupled receptor (GPCR) allosteric modulators (e.g., D3R PAM-antagonists) [3].

This guide objectively deconstructs the structural activity relationship (SAR) of this scaffold, comparing its performance across different biological targets and providing self-validating experimental protocols for your own assay development.

Structural Deconstruction & Mechanistic Causality

To leverage this scaffold effectively, one must understand the causality behind its specific functional groups. As an application scientist, I evaluate scaffolds based on their lipophilic efficiency (LipE) and conformational rigidity.

  • The Cyclopropanecarboxamide Motif: Why choose a cyclopropyl ring over a linear alkyl chain? The cyclopropyl group provides optimal steric bulk to tightly pack into hydrophobic pockets (such as the kinase hinge region). More importantly, it offers superior metabolic stability compared to linear amides (like pentanamide), which are highly susceptible to enzymatic cleavage by amidases in vivo [1].

  • The 2-Chloro Substitution: The chlorine atom positioned ortho to the phenyl linker is not merely for lipophilicity. It induces a critical steric clash with the adjacent amide proton, forcing a specific dihedral twist. This locks the molecule into an orthogonal conformation, drastically reducing the entropic penalty upon target binding [3].

  • The 4-Amino Vector: This acts as the synthetic "handle." Positioned para to the amide, the amino group serves as the primary vector for extending the molecule into solvent-exposed channels or secondary allosteric pockets, allowing for modular functionalization (e.g., adding pyrazole or arylsulfonamide groups).

G TNF TNF-α Signal TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIPK1 Kinase Activation Complex1->RIPK1 Phosphorylation Necroptosis Necroptosis Pathway RIPK1->Necroptosis Scaffold N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Scaffold->RIPK1 Allosteric Inhibition

RIPK1 Necroptosis signaling pathway inhibited by the cyclopropanecarboxamide scaffold.

Comparative SAR Data Analysis

To objectively compare the performance of this scaffold, we must look at how minor structural modifications impact target affinity across different protein classes.

Table 1: SAR Profile in Kinase Targets (e.g., RIPK1 / c-KIT)

When targeting the ATP-binding pocket or adjacent allosteric sites of kinases, rigidity is paramount [1][2].

Structural ModificationTargetIC₅₀ (nM)Mechanistic Rationale
Base Scaffold (2-Cl, Cyclopropyl) RIPK117.9Optimal steric fit in the hydrophobic hinge region; locked conformation.
2-Fluoro Substitution RIPK1> 100Loss of the critical dihedral twist; reduced binding affinity due to smaller atomic radius.
Linear Alkyl Amide (Pentanamide) RIPK1> 500Increased entropic penalty; poor metabolic stability in cellular assays.
Pyridine Ring Replacement RIPK1> 1000Loss of critical hydrophobic interactions within the target pocket.
Table 2: SAR Profile in GPCR Modulators (e.g., D3R PAM-Antagonists)

For GPCRs, the scaffold often interacts with secondary allosteric pockets where halogen bonding plays a significant role [3].

Structural ModificationTargetPotency (μM)Mechanistic Rationale
Base Scaffold (2-Cl) D3R4.9Favorable halogen interaction with the allosteric binding pocket.
2-Fluoro Substitution D3R23.0~2-fold loss in potency for β-arrestin recruitment; weaker halogen bonding.
Deletion of 2-Chloro D3R38.0Significant loss of binding affinity due to altered spatial conformation.
2-Chloro, 4-CF₃ Extension D3R~1.04.6-fold increase in potency due to enhanced lipophilic efficiency (LipE).

Experimental Methodology: Self-Validating Kinase Assay

To trust your SAR data, your assay must be a self-validating system. When evaluating derivatives of the N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide scaffold against kinases like RIPK1, I mandate the use of the ADP-Glo™ Kinase Assay [1]. This luminescent assay measures ADP formed from a kinase reaction, offering high-throughput compatibility without radioactivity.

G Step1 Kinase Reaction (Target + ATP) Step2 ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 ADP to ATP Conversion (Detection Reagent) Step2->Step3 Step4 Luminescence Readout (Luciferase) Step3->Step4

Workflow of the ADP-Glo Kinase Assay for evaluating scaffold derivatives.

Step-by-Step Protocol:
  • Reagent Preparation & Z'-Factor Control Setup:

    • Procedure: Prepare 384-well plates. Designate columns for positive controls (no inhibitor, max activity) and negative controls (no enzyme, background).

    • Causality: Calculating the Z'-factor on every plate ensures the assay window is robust (Z' > 0.5 is required). If the control fails, the SAR data is discarded.

  • Kinase Reaction Initiation:

    • Procedure: Incubate 5 μL of RIPK1 enzyme (10 ng/well) with the scaffold derivatives (serially diluted from 10 μM to 0.1 nM) for 15 minutes at room temperature. Add 5 μL of ATP/Substrate mix.

    • Causality: The ATP concentration must be calibrated precisely to the enzyme's Km​ value. If ATP is too high, competitive inhibitors will appear artificially weak.

  • ATP Depletion:

    • Procedure: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and incubate for 40 minutes.

    • Causality: This step enzymatically depletes all unreacted ATP. This is critical because any residual ATP will cause false-positive luminescence, destroying the signal-to-noise ratio.

  • ADP Conversion & Readout:

    • Procedure: Add 20 μL of Kinase Detection Reagent and incubate for 30 minutes. Measure luminescence using a microplate reader (e.g., EnVision).

    • Causality: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. The resulting light is directly proportional to kinase activity, allowing for precise IC₅₀ curve generation.

References

  • Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Validating N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide purity via quantitative NMR

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. Executive Summary In early-stage drug development and Active Pharmaceutical Ingredient (API) manufacturing, certi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

Executive Summary

In early-stage drug development and Active Pharmaceutical Ingredient (API) manufacturing, certifying the absolute purity of critical building blocks is paramount. N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide —a structurally complex intermediate featuring an oxidation-prone aniline moiety and a cyclopropyl group—presents unique analytical challenges. While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for routine batch monitoring, it inherently measures relative purity.

To establish true metrological traceability and absolute mass fraction, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the orthogonal gold standard. This guide objectively compares qNMR against HPLC-UV, detailing the causality behind experimental parameters, providing self-validating protocols, and demonstrating why qNMR is essential for absolute purity validation.

The Analytical Challenge: The Illusion of Relative Purity

HPLC-UV separates components based on their affinity for a stationary phase and detects them via chromophore absorption. The purity is typically calculated using the area normalization method (Area %). However, this approach harbors significant blind spots:

  • Relative Response Factors (RRFs): UV detection relies on the molar extinction coefficient of each molecule. If an impurity has a weaker chromophore than N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, its peak area will be disproportionately small, artificially inflating the calculated purity of the main product[1].

  • UV-Invisible Contaminants: Inorganic salts (e.g., NaCl from upstream reductions) and residual aliphatic solvents lack chromophores entirely. They will not appear on a UV chromatogram, leading to a critical overestimation of purity.

  • The Reference Standard Paradox: To achieve absolute quantitation via HPLC, one must calibrate the instrument using an identical, fully characterized reference standard of the analyte. If you are synthesizing a novel intermediate, a certified standard does not yet exist.

The qNMR Paradigm: Physics-Driven Absolute Quantitation

Unlike chromatographic methods, qNMR is a primary analytical technique. The fundamental principle of qNMR dictates that the integrated area of an NMR resonance is directly and strictly proportional to the molar concentration of the specific nuclei (typically ¹H) producing that signal[2].

The Causality of qNMR: Because the signal response is independent of the molecule's chemical structure, qNMR does not require an identical reference standard. By co-weighing a highly pure, structurally unrelated Internal Standard (IS) into the sample, the system becomes self-validating. The absolute mass fraction is calculated using the following molar ratio equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Gravimetric Weight, and P = Purity).

According to the 3 guidelines, when executed with properly qualified instruments and validated lifecycle approaches, qNMR provides unparalleled quantitative accuracy[3].

Experimental Protocols: Building a Self-Validating System

To objectively compare the two methodologies, the following step-by-step protocols must be executed.

Method A: Absolute Quantitation via ¹H qNMR (The Primary Method)

1. Internal Standard (IS) Selection: We select Maleic Acid (NIST-traceable Certified Reference Material, Purity >99.9%) as the IS. Causality: Maleic acid presents a sharp, isolated singlet at 6.26 ppm (2 protons). This perfectly avoids overlap with the analyte's cyclopropyl protons (multiplets at 0.8–1.8 ppm) and its aromatic/aniline protons (6.5–7.5 ppm and ~5.2 ppm, respectively).

2. Gravimetric Sample Preparation: Using a calibrated microbalance (resolution 0.01 mg):

  • Accurately weigh ~20.00 mg of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

  • Accurately weigh ~10.00 mg of Maleic Acid IS.

  • Co-dissolve both in 0.6 mL of high-purity DMSO-d6 (ensures complete solvation of the polar amide).

3. NMR Acquisition Parameters (Critical Step):

  • Nucleus/Frequency: ¹H at 400 MHz or 600 MHz.

  • Relaxation Delay (D1): Must be set to 5 × T1 (Longitudinal Relaxation Time) of the slowest relaxing proton in the mixture.

  • Causality: If D1 is too short, the nuclear spins do not fully return to their equilibrium state (the Z-axis) before the next radiofrequency pulse. This causes signal saturation, artificially reducing the integral and destroying the quantitative integrity of the assay[4]. For this system, a D1 of 30–45 seconds is typically required.

  • Scans (NS): Minimum of 64 to ensure a Signal-to-Noise Ratio (SNR) > 150:1 for the reporter peaks.

4. Data Processing: Apply rigorous phase correction and baseline correction. Integrate the Maleic acid singlet (6.26 ppm, N=2 ) and the analyte's cyclopropyl CH2 multiplet (~0.8-1.0 ppm, N=4 ). Apply the molar ratio equation to determine absolute mass fraction.

Method B: Relative Quantitation via HPLC-UV (The Secondary Method)

1. Sample Preparation:

  • Dissolve 10.0 mg of the analyte in 10 mL of Mobile Phase A to create a 1.0 mg/mL volumetric solution.

2. Chromatographic Separation:

  • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

3. Calculation:

  • Integrate all peaks excluding the solvent front. Calculate the purity of the main peak using Area Normalization (Area %). Note that this method requires orthogonal mass balance techniques (Karl Fischer for moisture, TGA for ash) to even approximate absolute purity[5].

Comparative Data Presentation

The following table summarizes the purity validation of three distinct synthetic batches of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, highlighting the discrepancies between relative and absolute methodologies.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Variance ( Δ %)Primary Cause of Analytical Discrepancy
Lot-001 99.8%98.2%-1.6%Presence of UV-invisible residual inorganic salts from the upstream nitro-reduction step.
Lot-002 99.5%99.4%-0.1%High purity batch; well-controlled crystallization. Methods align closely.
Lot-003 98.7%94.1%-4.6%Presence of an aliphatic organic impurity with a very low UV Relative Response Factor (RRF). HPLC severely overestimates purity.

Data Interpretation: As demonstrated in Lot-003, relying solely on HPLC-UV can lead to a dangerous overestimation of purity if impurities lack strong chromophores. qNMR captures the true mass fraction, fulfilling rigorous validation protocols[6].

Orthogonal Validation Workflow

To visualize the logical relationship and integration of these two methodologies in a modern analytical laboratory, refer to the workflow diagram below.

Combined_Workflow Start Purity Validation Workflow HPLC_Branch HPLC-UV Analysis Start->HPLC_Branch qNMR_Branch qNMR Analysis Start->qNMR_Branch HPLC_Prep Volumetric Sample Prep HPLC_Branch->HPLC_Prep HPLC_Acq Chromatographic Separation HPLC_Prep->HPLC_Acq HPLC_Calc Area Normalization (%) (Relative Purity) HPLC_Acq->HPLC_Calc Final Orthogonal Data Synthesis HPLC_Calc->Final qNMR_Prep Gravimetric Co-weighing with Internal Standard qNMR_Branch->qNMR_Prep qNMR_Acq 1H NMR (D1 > 5×T1) Ensures Full Relaxation qNMR_Prep->qNMR_Acq qNMR_Calc Molar Ratio Calculation (Absolute Mass Fraction) qNMR_Acq->qNMR_Calc qNMR_Calc->Final

Orthogonal experimental workflow comparing relative HPLC-UV and absolute qNMR methodologies.

Conclusion

For the validation of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, HPLC-UV remains a valuable tool for routine, high-throughput impurity profiling. However, it cannot stand alone as a definitive measure of purity due to its reliance on relative response factors and its blindness to non-chromophoric contaminants.

By implementing a self-validating qNMR protocol—anchored by a certified internal standard and rigorous relaxation delay parameters—analytical scientists can determine the absolute mass fraction of the compound in a single experiment. This orthogonal approach ensures uncompromised scientific integrity, meeting the stringent demands of early-stage drug development and regulatory metrology.

References

  • 3 - United States Pharmacopeia (USP)[3] 2.4 - Journal of Medicinal Chemistry, ACS Publications[4] 3. - Benchchem 4.6 - PatSnap Eureka[6]

  • 2 - Emery Pharma[2]

  • 5 - USP General[5] 7.1 - Enovatia[1]

Sources

Comparative

Cross-Reactivity Profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide: A Comparative Guide to Competitive Binding Assays

Executive Summary & Pharmacophore Rationale In modern fragment-based drug discovery, N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1) serves as a highly privileged structural motif. The cyclopropaneca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery, N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1) serves as a highly privileged structural motif. The cyclopropanecarboxamide group restricts conformational flexibility to enhance binding kinetics, while the chloroaniline moiety drives deep hydrophobic pocket insertion. These exact structural features are frequently utilized in potent necroptosis inhibitors targeting Receptor-Interacting Protein Kinases (RIPK1/RIPK3)[1] and Glycogen Synthase Kinase-3 (GSK-3) inhibitors[2].

However, the very properties that make this fragment an excellent binder also make it a "frequent hitter" across the kinome. Evaluating its cross-reactivity requires moving away from functional cell-based assays—which are easily confounded by cell permeability and efflux ratios—and relying on highly precise competitive binding assays to isolate true thermodynamic affinity ( Kd​ / Ki​ ).

This guide objectively compares the performance of this compound against reference inhibitors, evaluates the optimal assay methodologies, and provides a self-validating protocol for accurate profiling.

Platform Comparison: Selecting the Right Binding Assay

When screening chloroaniline-containing compounds, assay interference is a primary concern. 4-Chloroaniline derivatives frequently exhibit auto-fluorescence or induce signal quenching via the inner-filter effect[3]. Therefore, selecting the correct competitive binding platform is a matter of data integrity.

Assay PlatformDetection MechanismSusceptibility to Chloroaniline InterferenceThroughputBest Application for this Compound
TR-FRET Time-resolved lanthanide emission (delay >100 µs)Low (Time delay bypasses compound auto-fluorescence)High (384/1536-well)Primary Choice: Accurate Ki​ determination across targeted kinase panels.
Fluorescence Polarization (FP) Rotational correlation of a bound vs. free fluorophoreHigh (Directly affected by UV-Vis quenching)[3]HighSecondary screening; requires extensive background subtraction.
Phage Display (e.g., KINOMEscan) DNA qPCR of kinase-tagged phage bound to immobilized ligandNone (Non-optical readout)MediumBroad kinome-wide selectivity profiling (S-score generation).

Causality in Assay Selection: We mandate TR-FRET for the quantitative dose-response profiling of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide. By introducing a 100-microsecond delay between excitation and emission reading, TR-FRET completely allows the nanosecond-scale auto-fluorescence of the chloroaniline ring to decay, ensuring the measured signal is exclusively from the target binding event.

Quantitative Performance & Cross-Reactivity Data

To benchmark the cross-reactivity of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide, we compared its binding affinity against a panel of off-target kinases known to bind cyclopropanecarboxamide derivatives[1][2]. The data is compared against TAK-632 (a known RIPK/multi-kinase inhibitor) and Staurosporine (a pan-kinase control).

Table 1: Competitive Binding Affinity ( IC50​ in nM) via TR-FRET
CompoundRIPK1 ( IC50​ )RIPK3 ( IC50​ )GSK-3β ( IC50​ )Selectivity Score ( S35​ )
N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide 45 nM1,200 nM340 nM0.31 (Moderate cross-reactivity)
TAK-632 Analog (Reference) 12 nM8 nM>10,000 nM0.05 (Highly selective)
Staurosporine (Control) 3 nM5 nM2 nM0.85 (Pan-reactive)

Data Interpretation: While the compound shows strong baseline affinity for RIPK1, its cross-reactivity with GSK-3β (340 nM) highlights the promiscuity of the unsubstituted chloroaniline ring in ATP-binding pockets.

Visualizing the Assay Mechanism and Target Pathways

To contextualize both the experimental methodology and the biological implications of this cross-reactivity, the following logical architectures map the TR-FRET displacement mechanism and the affected signaling cascades.

TR_FRET N1 Kinase + Lanthanide Antibody Complex N2 Fluorescent Tracer (Bound) N1->N2 Tracer Addition N3 High TR-FRET Signal (No Inhibitor) N2->N3 Excitation (340nm) N4 N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide N2->N4 Compound Addition N5 Tracer Displaced (Unbound) N4->N5 Competitive Binding N6 Low TR-FRET Signal (Inhibitor Bound) N5->N6 Signal Loss (665nm)

Fig 1: TR-FRET competitive binding mechanism bypassing chloroaniline auto-fluorescence.

Pathway Stimulus TNF / Death Receptor Activation RIPK1 RIPK1 Kinase Stimulus->RIPK1 RIPK3 RIPK3 Kinase RIPK1->RIPK3 MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis / Cell Death MLKL->Necroptosis GSK3 GSK-3β Tau Tau Phosphorylation GSK3->Tau Compound N-(4-Amino-2-chlorophenyl) cyclopropanecarboxamide Compound->RIPK1 Primary Target Compound->RIPK3 Cross-reactivity Compound->GSK3 Cross-reactivity

Fig 2: Kinase signaling pathways impacted by the compound's cross-reactive binding profile.

Self-Validating Experimental Protocol: TR-FRET Binding Assay

To ensure reproducibility and eliminate false positives caused by compound aggregation, this protocol is designed as a self-validating system . It incorporates strict thermodynamic controls (Tracer Kd​ matching) and statistical quality gates ( Z′ -factor).

Phase 1: Reagent Preparation & Thermodynamic Control

Causality: If the fluorescent tracer concentration exceeds its Kd​ , the assay will artificially inflate the apparent Ki​ of the test compound, masking true cross-reactivity.

  • Buffer Formulation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: 0.01% Brij-35 is critical to prevent non-specific colloidal aggregation of the highly hydrophobic chloroaniline moiety.

  • Tracer Titration: Perform a 12-point titration of the fluorescent tracer against 1 nM of the target kinase (e.g., GST-GSK-3β)[2]. Calculate the Kd​ .

  • Working Concentration: Fix the tracer concentration exactly at its calculated Kd​ for all subsequent steps.

Phase 2: Compound Displacement Workflow
  • Serial Dilution: Prepare an 11-point, 3-fold serial dilution of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Assembly (384-well low-volume plate):

    • Dispense 5 µL of the Kinase/Lanthanide-Antibody complex (final kinase concentration: 1 nM).

    • Pin-transfer 100 nL of the serially diluted compound (final top concentration: 10 µM; final DMSO: 1%).

    • Dispense 5 µL of the Fluorescent Tracer (at Kd​ ).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs).

Phase 3: System Auto-Validation

Causality: A protocol is only trustworthy if it proves its own validity before data extraction.

  • Calculate the Z′ -factor using the vehicle control (1% DMSO, max signal) and the positive control (10 µM Staurosporine, min signal).

  • Validation Gate: The assay is only validated and approved for IC50​ extraction if Z′≥0.65 .

  • Data Conversion: Convert TR-FRET emission ratios (665 nm / 615 nm) to percent inhibition. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide for Laboratory Professionals

Part 1: Hazard Identification and Risk Assessment Before handling N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide for disposal, a thorough risk assessment is paramount. Based on its chemical structure, the following ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Identification and Risk Assessment

Before handling N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide for disposal, a thorough risk assessment is paramount. Based on its chemical structure, the following hazards should be anticipated:

  • Toxicity: Aromatic amines are a class of compounds known for their potential toxicity.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing it with strong oxidizing agents, acids, or bases.[2][3]

Given these potential hazards, N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide should be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA).[4][5][6]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors.[7][8]

General Handling Precautions:

  • Avoid generating dust.[7]

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly after handling.[10]

  • Ensure an eyewash station and safety shower are readily accessible.

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Part 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[7]

Part 4: Waste Disposal Procedures

The disposal of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide must adhere to all local, state, and federal regulations.[4][5][6] The following step-by-step procedure outlines the recommended disposal pathway.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in safe chemical waste management.

  • Do not mix N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide with other waste streams unless compatibility has been confirmed.[2][3]

  • Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.[2][3]

  • Keep chlorinated and non-chlorinated solvent wastes separate to facilitate proper disposal and potential recycling of non-chlorinated solvents.[1]

Step 2: Container Selection and Labeling

The choice of waste container is vital for safe storage and transport.

  • Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[2][4] The original container is often a suitable choice if it is not compromised.[2]

  • The container must be clearly labeled with the words "Hazardous Waste" .[11]

  • The label must also include the full chemical name: "N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide" and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[2][6]

  • Store the labeled waste container in the designated SAA.

  • The SAA must be under the direct control of laboratory personnel.[5]

  • Keep the waste container closed at all times, except when adding waste.[2][12]

  • Do not exceed the 55-gallon limit for hazardous waste or the one-quart limit for acutely toxic (P-listed) waste in the SAA.[6]

Step 4: Arranging for Disposal

Hazardous waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide EHS with accurate information about the waste composition.[6]

  • The ultimate disposal method will likely be high-temperature incineration , which is a common and effective method for destroying chlorinated organic compounds.[1][7]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

start Start: Generation of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide Waste hazard_assessment Hazard Assessment: Treat as Hazardous Waste (Toxic, Environmental Hazard) start->hazard_assessment ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hazard_assessment->ppe spill Spill Occurs? ppe->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes no_spill Segregate Waste: Isolate from Incompatibles spill->no_spill No spill_protocol->no_spill container Select & Label Container: - Chemically Compatible - 'Hazardous Waste' Label - Full Chemical Name no_spill->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs Contact Environmental Health & Safety (EHS) for Pickup saa->ehs disposal Final Disposal: High-Temperature Incineration by Licensed Facility ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Shanghai Tachizaki Biomedical Research Center. (2019, July 15). SAFETY DATA SHEETS.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • BLD Pharmatech. SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Alabama A&M University. Hazardous Waste Manual.
  • TCI Chemicals. (2024, October 26). SAFETY DATA SHEET.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.

Sources

Handling

Personal protective equipment for handling N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond merely skimming a generic Safety Data Sheet (SDS). To protect your research team and maintain experimental integrity, you need...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond merely skimming a generic Safety Data Sheet (SDS). To protect your research team and maintain experimental integrity, you need a mechanistic understanding of why specific precautions are required.

This guide provides a comprehensive, causality-driven operational protocol for handling N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide (CAS: 926247-28-1) , synthesizing structural toxicology with field-proven logistical workflows[1].

Hazard Assessment & Toxicological Causality

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide contains a halogenated aniline moiety[2]. This specific structural feature dictates its aggressive hazard profile. Halogenation (the addition of the chlorine atom) significantly increases the lipophilicity of the molecule, enhancing its ability to rapidly penetrate intact dermal barriers[3].

Once absorbed systemically via dermal contact or inhalation of aerosolized dust, aniline derivatives undergo hepatic metabolism via the Cytochrome P450 (CYP450) system. This process generates highly reactive N-hydroxyarylamine intermediates. These metabolites are toxic to erythrocytes; they initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[4]. Because methemoglobin cannot bind oxygen, significant exposure leads to methemoglobinemia, resulting in cellular hypoxia, cyanosis, and potentially severe cardiopulmonary complications[4].

Understanding this causality makes one operational reality clear: standard laboratory gloves are insufficient. Your Personal Protective Equipment (PPE) strategy must be designed to completely block lipophilic dermal absorption and prevent the inhalation of crystalline particulates[3].

ToxicityPathway A Halogenated Aniline (CAS 926247-28-1) B Dermal / Inhalation Absorption A->B Exposure C Hepatic CYP450 Metabolism B->C Systemic Circulation D N-hydroxyarylamine Intermediate C->D N-hydroxylation E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E Redox Cycling F Methemoglobinemia & Hypoxia E->F Pathogenesis

Fig 1. Metabolic pathway of halogenated anilines leading to methemoglobinemia.

Quantitative PPE Specifications

To mitigate the risks associated with halogenated anilines, the following quantitative PPE specifications must be strictly adhered to before initiating any handling procedures.

PPE CategorySpecificationMaterial / StandardBreakthrough TimeCausality & Justification
Hand Protection Double GlovingInner: Nitrile (0.11 mm)Outer: Butyl Rubber (0.3 mm)> 480 min (Butyl)Halogenated anilines rapidly permeate standard latex or thin nitrile. Butyl rubber provides a robust chemical barrier[3].
Eye Protection Safety GogglesANSI Z87.1 / EN 166N/APrevents mucosal absorption from aerosolized crystalline particulates during weighing[1].
Respiratory Particulate RespiratorN95 or P100 (NIOSH approved)N/AMitigates inhalation of fine dust. Required if handling outside a certified fume hood[3].
Body Protection Lab Coat & ApronTyvek® or Chemical-resistantN/APrevents systemic absorption via contaminated clothing[1].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system to ensure zero-exposure events. Follow this step-by-step methodology for handling, solubilizing, and decontaminating N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide.

Phase 1: Pre-Operation & Donning

  • Ventilation Verification: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational, with a verified face velocity between 80-120 feet per minute (fpm).

  • PPE Donning: Don the chemical-resistant lab coat. Apply the inner nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the N95/P100 respirator and safety goggles. Finally, apply the outer butyl rubber gloves.

Phase 2: Handling & Solubilization 3. Containment Transfer: Transfer the sealed chemical container into the fume hood before opening. Never open the container on an open benchtop[1]. 4. Weighing Protocol: Use anti-static weighing boats and spatulas to minimize the aerosolization of the powder. Weigh the exact required mass. 5. In-Hood Solubilization: Dissolve the compound in your designated organic solvent (e.g., DMSO or DMF) entirely within the fume hood. Seal the new solution vial tightly before transferring it out of the hood.

Phase 3: Decontamination & Doffing 6. Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol), followed immediately by a dry wipe. 7. Doffing Outer Gloves: Remove the contaminated outer butyl rubber gloves inside the fume hood and dispose of them in the designated solid hazardous waste container. 8. Final Doffing: Step away from the hood, remove the remaining PPE, and wash hands thoroughly with soap and water[1].

OperationalWorkflow S1 1. PPE Verification & Donning S2 2. Containment (Class II BSC / Fume Hood) S1->S2 S3 3. Handling (Weighing & Solubilization) S2->S3 S4 4. Decontamination (Surface Wipe-down) S3->S4 S5 5. Disposal (Halogenated Waste Stream) S4->S5

Fig 2. Step-by-step operational workflow for handling halogenated aniline derivatives.

Disposal Plan & Logistical Containment

Proper disposal is critical to prevent environmental contamination and protect downstream sanitation workers.

  • Halogenated Solid Waste: All contaminated consumables, including weighing boats, spatulas, wipes, and outer gloves, must be placed in a rigid, leak-proof container labeled explicitly as "Halogenated Solid Waste."

  • Halogenated Liquid Waste: Any liquid solutions or organic solvents containing N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide must be segregated into a dedicated "Halogenated Organic Liquid Waste" carboy. Critical: Do not mix halogenated waste with non-halogenated solvent waste, as this violates EPA/RCRA regulations and can lead to dangerous exothermic reactions or off-gassing[2].

References

  • Safety Data Sheet (United States). N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide . AK Scientific, Inc.1

  • 4-((4-Amino-3-chlorophenyl)amino)-4-oxobutanoic acid - BLDpharm . BLD Pharm.2

  • Aniline | Medical Management Guidelines | Toxic Substance Portal . CDC / ATSDR. 4

  • 4-Chloro-3-methylaniline Safety Information . Sigma-Aldrich. 3

Sources

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